molecular formula C10H13NO B149941 N-methyl-2-phenylpropanamide CAS No. 58265-30-8

N-methyl-2-phenylpropanamide

Cat. No.: B149941
CAS No.: 58265-30-8
M. Wt: 163.22 g/mol
InChI Key: HUZZYIJZZCBOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenylpropanamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Its structure can be represented by the SMILES notation CC(C1=CC=CC=C1)C(NC)=O . Researchers can identify this product by the CAS Number 58265-30-8 . This substance is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As a substituted propanamide, it serves as a valuable building block or intermediate in synthetic organic chemistry research. Its structure, featuring both amide and phenyl substituents, makes it a compound of interest in the development of novel chemical entities and for methodological studies in amide synthesis and transformation. Further research is required to fully elucidate its potential applications and mechanisms of action in specific scientific contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58265-30-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-2-phenylpropanamide

InChI

InChI=1S/C10H13NO/c1-8(10(12)11-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

HUZZYIJZZCBOOF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC

Synonyms

N,α-Dimethylbenzeneacetamide

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and NMR Characterization of N-Methyl-2-phenylpropanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-2-phenylpropanamide is a fundamental structural motif frequently encountered in medicinal chemistry, particularly within the development of central nervous system (CNS) therapeutics and as a precursor for asymmetric catalysis. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating synthetic outcomes and understanding its conformational dynamics. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of N-methyl-2-phenylpropanamide, detailing the causality behind specific spectral features and the self-validating protocols required for rigorous data acquisition.

Mechanistic & Structural Overview

The chemical behavior and NMR spectral characteristics of N-methyl-2-phenylpropanamide are heavily dictated by the amide bond. The delocalization of the nitrogen lone pair into the carbonyl π -system creates a partial double bond character between the carbon and nitrogen atoms. This resonance equilibrium restricts free rotation around the C–N bond, a phenomenon that can lead to the observation of distinct rotamers (atropisomers) on the NMR timescale, particularly in sterically hindered derivatives 1.

While secondary amides like N-methyl-2-phenylpropanamide predominantly exist in the trans (or Z) conformation to minimize steric clash between the N-methyl and the α -substituent, the partial double bond character profoundly impacts the electronic environment of the adjacent nuclei. The anisotropic shielding from the phenyl ring further modulates the chemical shifts of the aliphatic protons depending on the favored rotameric state.

AmideResonance A Neutral Amide Form (C=O Double Bond) B Zwitterionic Form (C=N Double Bond) A->B Resonance Equilibrium C Restricted Rotation (High Energy Barrier) B->C Partial Double Bond Character D NMR Line Broadening & Peak Splitting C->D Observable on NMR Timescale

Fig 1: Logical flow of amide resonance leading to restricted rotation and observable NMR phenomena.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following empirical NMR data was acquired at 600 MHz for 1 H and 150 MHz for 13 C in CDCl 3​ 2.

Table 1: 1 H NMR Chemical Shifts (600 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.36 – 7.32Multiplet (m)-2HPhenyl (meta)
7.29Doublet of doublets (dd)5.7, 3.72HPhenyl (ortho)
7.26Doublet of doublet of doublets (ddd)5.4, 3.4, 1.61HPhenyl (para)
5.41Singlet (s, broad)-1HAmide NH
3.55Quartet (q)7.21HMethine CH ( α -carbon)
2.73Doublet (d)4.93HN-CH 3​
1.52Doublet (d)7.23HC-CH 3​ ( β -carbon)

Table 2: 13 C NMR Chemical Shifts (150 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
174.8Quaternary (C=O)Carbonyl
141.4Quaternary (C)Phenyl (ipso)
128.9Methine (CH)Phenyl (meta)
127.7Methine (CH)Phenyl (ortho)
127.2Methine (CH)Phenyl (para)
47.0Methine (CH) α -Carbon
26.5Methyl (CH 3​ )N-CH 3​
18.5Methyl (CH 3​ ) β -Carbon (C-CH 3​ )
Causality of Spectral Features:
  • N-CH 3​ Doublet (2.73 ppm): The N-methyl protons appear as a doublet ( J=4.9 Hz) rather than a singlet. This is caused by scalar coupling ( 3J ) with the adjacent amide NH proton. In protic solvents or under conditions of rapid chemical exchange, this doublet would collapse into a singlet. Its persistence in CDCl 3​ confirms that intermolecular proton exchange is slow on the NMR timescale.

  • Methine Quartet (3.55 ppm): The α -methine proton is split into a quartet ( J=7.2 Hz) by the adjacent methyl group. Its relatively deshielded position (3.55 ppm) is a direct consequence of the combined electron-withdrawing inductive effects of the carbonyl group and the phenyl ring.

  • Carbonyl Carbon (174.8 ppm): The 13 C resonance at 174.8 ppm is highly characteristic of an amide carbonyl. It is significantly more shielded than a typical ketone (~200 ppm) due to the electron-donating resonance effect from the nitrogen lone pair, which increases the electron density at the carbonyl carbon.

Experimental Workflows & Protocols

To achieve high-fidelity, reproducible NMR spectra, sample preparation and acquisition must follow a strict self-validating protocol. The methodology below outlines the standard operating procedure for characterizing N-methyl-2-phenylpropanamide 3.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10–15 mg of pure N-methyl-2-phenylpropanamide.

    • Causality: This mass yields a concentration of ~15–25 mM in 0.6 mL of solvent. This is the optimal threshold to ensure a high signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without increasing the solution's viscosity, which would broaden 1 H lines by decreasing the transverse relaxation time ( T2​ ).

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks strongly coordinating properties, minimizing solvent-induced chemical shift variations and preserving the intrinsic intramolecular hydrogen bonding dynamics of the amide.

  • Filtration: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing particulate matter eliminates localized magnetic susceptibility gradients, which distort the magnetic field homogeneity ( B0​ ) and cause peak tailing.

  • Spectrometer Setup (Self-Validation): Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ , tune and match the probe to the specific sample impedance, and perform gradient shimming.

    • Causality: Locking compensates for magnetic field drift over time. Shimming ensures a perfectly homogeneous B0​ field, validated by observing a symmetrical, narrow solvent residual peak (CHCl 3​ at 7.26 ppm).

  • Acquisition: Acquire the 1 H spectrum using 16 transients and a relaxation delay ( D1​ ) of 1-2 seconds. Acquire the 13 C spectrum using 1024 transients, employing composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

NMRWorkflow S1 1. Sample Preparation Weigh 10-15 mg of analyte S2 2. Solvation Dissolve in 0.6 mL CDCl3 (with TMS) S1->S2 S3 3. Spectrometer Setup Insert, Lock, Tune, Match, & Shim S2->S3 S4 4. Data Acquisition 1H (16 scans) & 13C (1024 scans) S3->S4 S5 5. Processing Fourier Transform & Phase Correction S4->S5

Fig 2: Step-by-step self-validating experimental workflow for NMR sample preparation and acquisition.

Advanced Considerations: Self-Validating Systems in NMR

A core tenet of modern analytical chemistry is the implementation of self-validating systems. In this protocol, the inclusion of 0.03% v/v TMS acts as an internal absolute reference. By manually referencing the TMS singlet to exactly 0.00 ppm during processing, the spectroscopist validates that all subsequent chemical shifts are absolute and immune to minor variations in the superconducting magnet's field strength.

Furthermore, the residual protium signal of the solvent (CHCl 3​ at 7.26 ppm for 1 H, and the central peak of the CDCl 3​ triplet at 77.16 ppm for 13 C) serves as a secondary internal check. If TMS is at 0.00 ppm but the solvent peak deviates significantly from its literature value, it indicates a potential issue with sample temperature or severe concentration effects, prompting immediate re-evaluation of the sample integrity.

Sources

N-methyl-2-phenylpropanamide CAS 58265-30-8 physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on N-methyl-2-phenylpropanamide (CAS 58265-30-8)

Executive Summary

N-methyl-2-phenylpropanamide (CAS 58265-30-8) is a highly versatile substituted propanamide that serves as a critical building block in synthetic organic chemistry and advanced stereodynamic studies. Featuring both an N-methyl amide functionality and a chiral center at the C2 position of the propanamide chain, it is heavily utilized in methodological studies concerning amide transformations, diastereomeric resolutions, and as a model precursor for asymmetric Hartwig oxindole cyclizations.

This whitepaper provides a comprehensive analysis of its physicochemical properties, spectroscopic characterization, self-validating synthetic protocols, and its role in advanced stereodynamic applications.

Molecular Architecture & Physicochemical Profiling

The structural framework of N-methyl-2-phenylpropanamide consists of a phenyl ring attached to a propanamide backbone, with a methyl group substituting the amide nitrogen. The presence of the stereocenter at C2 makes it an excellent candidate for probing chiral environments and rotational barriers (atropisomerism) around the C–N and N–Ar bonds in its derivatives[1].

Quantitative Physicochemical Data

To ensure reliable experimental design, the following table synthesizes the core physical and chemical properties derived from authoritative chemical databases and peer-reviewed supplementary data[2][3].

PropertyValue / Description
IUPAC Name N-methyl-2-phenylpropanamide
CAS Registry Number 58265-30-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance White solid / Crystalline powder
Melting Point 121–123 °C (Lit. variations report ~90°C depending on polymorph/purity)
Density 1.082 g/cm³
SMILES CC(C1=CC=CC=C1)C(=O)NC
InChI Key HUZZYIJZZCBOOF-UHFFFAOYSA-N

Spectroscopic Characterization (NMR & HRMS)

Accurate structural elucidation is paramount for confirming the integrity of synthesized N-methyl-2-phenylpropanamide. The following data provides a self-validating spectroscopic profile.

Mechanistic Interpretation of NMR Shifts
  • ¹H NMR Causality : The methine proton (CH) at the C2 chiral center appears as a distinct quartet ( q ) at δ 3.55 ppm due to spin-spin coupling with the adjacent methyl group ( C−CH3​ ), which reciprocally appears as a doublet ( d ) at δ 1.52 ppm. The N−CH3​ group presents as a doublet at δ 2.73 ppm due to coupling with the adjacent amide proton ( NH ), which manifests as a broad singlet at δ 5.41 ppm. This splitting pattern definitively confirms the secondary amide architecture[3].

  • ¹³C NMR Causality : The carbonyl carbon ( C=O ) is highly deshielded, appearing at δ 174.8 ppm, characteristic of an amide. The distinct aliphatic carbons at δ 47.0 (methine), 26.5 ( N−CH3​ ), and 18.5 ( C−CH3​ ) ppm validate the aliphatic backbone[3].

Reference Spectroscopic Data Table

(Recorded at 600 MHz for ¹H and 150 MHz for ¹³C in CDCl₃)

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Assignment
¹H 7.36 – 7.26m, 5HAromatic protons (Ar-H)
¹H 5.41s, 1HAmide proton (NH)
¹H 3.55q, J=7.2 Methine proton (C2-H)
¹H 2.73d, J=4.9 N-Methyl protons (N-CH₃)
¹H 1.52d, J=7.2 C-Methyl protons (C-CH₃)
¹³C 174.8-Carbonyl (C=O)
¹³C 141.4, 128.9, 127.7, 127.2-Aromatic carbons (Ar-C)
¹³C 47.0-Methine carbon (C2)
¹³C 26.5-N-Methyl carbon (N-CH₃)
¹³C 18.5-C-Methyl carbon (C-CH₃)

High-Resolution Mass Spectrometry (HRMS, ESI-TOF): Calculated for C₁₀H₁₄NO [M + H]⁺: 164.1075; Found: 164.1077[3].

Synthetic Methodologies & Experimental Protocols

While classical amidation often relies on harsh acyl chlorides (e.g., SOCl₂ or oxalyl chloride), these conditions can lead to unwanted side reactions or racemization at the C2 stereocenter. A highly efficient, mild alternative utilizes Di(2-pyridyl) carbonate (DPC) or O,O'-di(2-pyridyl) thiocarbonate (DPTC) in the presence of 4-Dimethylaminopyridine (DMAP)[4][5].

Rationale & Causality

DMAP acts as a nucleophilic catalyst, accelerating the reaction between 2-phenylpropanoic acid and DPC to form an active 2-pyridyl ester intermediate. This intermediate highly activates the carbonyl carbon for nucleophilic attack by methylamine, ensuring high yields under thermodynamically favorable conditions while preserving stereochemical integrity[5].

Step-by-Step Protocol: DPC-Mediated Amidation

This protocol is designed as a self-validating system; intermediate formation must be confirmed before proceeding to amine addition.

  • Pre-Activation : To a flame-dried flask under an argon atmosphere, add DMAP (0.038 mmol) and a solution of 2-phenylpropanoic acid (0.40 mmol) in anhydrous diethyl ether (1.2 mL).

  • Coupling Agent Addition : Successively add DPC (0.40 mmol) to the mixture.

  • Intermediate Validation : Stir the reaction mixture for 20–25 minutes at room temperature. Self-Validation Check: Perform a rapid TLC (Hexanes:EtOAc). The disappearance of the carboxylic acid spot and the appearance of a less polar spot indicates the successful formation of the active 2-pyridyl ester[4][5].

  • Nucleophilic Addition : Once the ester is fully formed, slowly add a solution of methylamine (0.37 mmol, typically as a solution in THF or ether) dropwise.

  • Reaction Completion : Stir the mixture for 2 hours at room temperature. The reaction is driven forward by the expulsion of 2-hydroxypyridine.

  • Workup & Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via preparative TLC or flash column chromatography (eluting with a Hexanes/EtOAc gradient) to afford N-methyl-2-phenylpropanamide as a white solid (Yields typically >85%)[4].

Synthesis Acid 2-Phenylpropanoic Acid Intermediate Active 2-Pyridyl Ester Acid->Intermediate + Activator (Ether, Ar, 20 min) Activator DPC + DMAP (Catalytic Activation) Product N-methyl-2-phenylpropanamide Intermediate->Product + Amine (RT, 2 h) Amine Methylamine

Catalytic activation pathway of 2-phenylpropanoic acid to N-methyl-2-phenylpropanamide.

Stereodynamic Properties & Atropisomerism

Beyond its utility as a standard building block, derivatives of N-methyl-2-phenylpropanamide (specifically N-aryl-N-methyl variants) are critical models in the study of atropisomerism —a time-resolved form of chirality arising from hindered rotation around a single bond[6].

Implications for Asymmetric Synthesis

In the context of Hartwig asymmetric oxindole cyclizations, the rotational preferences of the N–Ar and C–N bonds dictate the stereochemical outcome of the reaction.

  • Thermal Stability vs. Basic Equilibration : Under standard thermal conditions, the N–Ar axis in heavily substituted derivatives (e.g., N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide) is highly stable, with rotational barriers exceeding 30 kcal/mol[1][6].

  • Enolate-Driven Barrier Reduction : When subjected to the basic conditions required for Hartwig cyclization, the compound undergoes deprotonation at the C2 chiral center to form an enolate. This transformation drastically reduces the N–Ar rotation barrier (from ~31 kcal/mol down to ~17 kcal/mol). Consequently, both the stereocenter and the chiral axis equilibrate rapidly, allowing for a stereoconvergent synthesis where multiple isomers funnel into a single, highly enantiomerically enriched oxindole product[1].

Stereodynamics Precursor N-Aryl-N-methyl-2-phenylpropanamide (Chiral Precursor) Thermal Thermal Conditions (Stable N-Ar Axis) Precursor->Thermal ΔG‡ > 30 kcal/mol Basic Basic Conditions (Enolate Formation) Precursor->Basic Deprotonation Equilibration Stereocenter & Axis Equilibration Basic->Equilibration Barrier Reduction Hartwig Hartwig Asymmetric Oxindole Cyclization Equilibration->Hartwig Stereoconvergence

Stereodynamic equilibration pathway of N-aryl-N-methyl-2-phenylpropanamide derivatives.

References

  • N-methyl-2-phenylpropanamide|C10H13NO|RUO, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUrWWOMrw49k8knwiASd2vsnzHjd0kyjVLYsBZzWrN78k5fjusoc9LRsXBWnMkPItBZ7pKwcDMwp8OS2JuKJCEM-ekicDzps1I4tRnIyRHJpvhOakzfdMkirMqFeyoRusJ4oI=]
  • Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions, The Royal Society of Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGierGQJTR92fIpuBuXz2I4UbJJWWlVrSkZGafohqSSoGFeINX8mMoDUJA4mdLp5uTnHf5SkA3PhhwDOns_kGT0u7alvv9sMQBbr1H7RQycSEFwgsh5ajMWh1sFnY1ocBt0-O3BOs-WWWJNGpYmbJADBXRwJVHTapk=]
  • A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate, Oxford University Press,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkaZ8j9xlJe0PxQRURzAylavWA4bVZ1bmJxZyeBwQiqts-vIEwVsvFuj-NiRCm4L_L-YLeUc4uXJRMXZ0Y-dRKqMqlKldg8MW8p_co8MTJYcHDIUc2Hi-uGbXloYBVlIh88afdDkAWoPkz_kXSJasorYoeySXzIyuW8hcI0awYSHwGOGJb6Pc9]
  • A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines, CAS.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENOu9xRf_wS0bCeUxJ6G_nnHTZ_s6b9UzbinxrdQGqy9XW_Df8WgipOwQYU9rAdf3cwq_JvRC2htkKaNw5C18HHATJBQ9f13WnzD5yyGrH3BZ8lzxaNCtj-2iaG1YEIQOTriiZ5JQXzh3_L-Y=]
  • Rotational Isomers of N-Methyl-N-arylacetamides and Their Derived Enolates: Implications for Asymmetric Hartwig Oxindole Cyclizations, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08_dvuGIn3XX7hDKJY3AOhDkZe-viKFL3zQX9HgEGUG2hY9ZUdqxARCo7zpw7SS-xZLtr0mrm9vxDjzwQhN9G8jLDCI_QOdHFd76jjG30BQzmUeoCUk_39DRP3EAlLmcX9HOz]
  • Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage, Chemical Reviews - ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VLS5JHu9tGrPu08trC2Pxu_sRtz78G8spuovvpgoNNcrK8ZViba6JEzTLQQV4dBQdARElivQwn_937aZP_DrAWh6QhURmdGkekib8EFmznPosH7RL9nuRDoZbR-1bRlpBAi64rTk_H5BFLYCGvo=]

Sources

Solubility Profile and Thermodynamic Stability of N-Methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Atropisomeric Precursors in Asymmetric Synthesis

Executive Summary

N-methyl-2-phenylpropanamide (CAS 58265-30-8) and its halogenated/alkylated derivatives serve as highly specialized building blocks in synthetic organic chemistry[1]. Beyond its utility as an intermediate, this substituted propanamide scaffold is a premier model compound for elucidating the thermodynamic stability of atropisomers—specifically concerning the rotational barriers of N-Ar and amide C-N bonds[2]. This technical guide provides an in-depth analysis of its physicochemical solubility profile, the thermodynamics governing its stereodynamic behavior, and validated experimental protocols for resolving its atropisomers.

Physicochemical Properties and Solubility Profile

Understanding the intrinsic solubility of N-methyl-2-phenylpropanamide is critical for both its purification and its application in transition-metal-catalyzed reactions. The molecule features a lipophilic phenyl ring and an amide core, dictating its preferential dissolution in moderately polar to non-polar organic solvents[3].

Table 1: Physicochemical and Solubility Data

Property / SolventValue / Solubility ClassCausality & Experimental Implication
Molecular Formula C10H13NO[1]Determines baseline lipophilicity and steric bulk.
Molecular Weight 163.22 g/mol [1]Small molecule; highly mobile in chromatographic matrices.
Dichloromethane (DCM) Highly Soluble[3]Ideal for extraction and bromination reactions (e.g., with NBS) due to dipole-dipole interactions[3].
Tetrahydrofuran (THF) Highly SolubleRequired for enolate generation; coordinates effectively with strong bases like NaH[4].
Water Poorly SolubleEnables clean phase separation during aqueous workups (e.g., brine washing)[4].
Hexane/Isopropanol Tunable SolubilityUsed as the standard mobile phase for chiral HPLC resolution of its atropisomers.
Thermodynamic Stability and Atropisomerism

The most chemically significant feature of sterically hindered N-methyl-2-phenylpropanamide derivatives (such as N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide) is their atropisomerism[2]. As an Application Scientist, I emphasize that the stability of these rotational isomers is heavily dependent on the electronic and steric state of the amide bond.

The Causality of Rotational Barriers

Under standard thermal conditions, the N-Ar axis of the precursor is highly stable. The steric clash between the ortho-substituents of the N-aryl ring and the N-methyl/carbonyl groups results in a formidable rotational barrier ( ΔG‡ ) of approximately 31 kcal/mol[2]. This high barrier allows the distinct atropisomers to be isolated and stored without racemization at room temperature[2].

However, subjecting the compound to basic conditions (e.g., NaH in THF) triggers deprotonation at the α -carbon, forming an enolate[4]. This transformation alters the hybridization of the system, extending conjugation and dramatically reducing the steric penalty of rotation. Consequently, the N-Ar rotational barrier plummets to ~17 kcal/mol[2]. This 14 kcal/mol drop means that while the precursor is configurationally stable, the enolate rapidly equilibrates at room temperature[2]. This thermodynamic equilibration dictates that subsequent reactions, such as the asymmetric Hartwig oxindole cyclization, operate under Curtin-Hammett control rather than being stereospecific to the starting atropisomer[2].

G A Stable Precursor Barrier: ~31 kcal/mol B Base Addition (e.g., NaH / THF) A->B Deprotonation C Enolate Intermediate Barrier: ~17 kcal/mol B->C Hybridization Change D Rapid N-Ar Rotation (Equilibration) C->D Steric Relief E Hartwig Cyclization (Curtin-Hammett Control) D->E Pd-Catalysis

Thermodynamic equilibration of atropisomers via enolate formation.

Experimental Methodologies: Resolution and Kinetic Analysis

To rigorously study the thermodynamic stability of these compounds, a self-validating workflow of separation and kinetic monitoring is required[2].

Protocol 1: Chromatographic Separation and Resolution

Because the precursor exists as a mixture of anti and syn diastereomers (each consisting of enantiomeric pairs), a two-stage separation is mandatory[2].

  • Diastereomeric Separation (Flash Chromatography):

    • Procedure: Load the crude mixture onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.

    • Causality: The anti and syn isomers possess distinct dipole moments and steric profiles, allowing standard normal-phase silica to resolve them based on their differential adsorption affinities.

  • Enantiomeric Resolution (Preparative Chiral HPLC):

    • Procedure: Inject the purified diastereomer onto an (S,S)-Whelk-O1 chiral stationary phase column. Elute isothermally using a Hexane/Isopropanol mobile phase.

    • Causality: The (S,S)-Whelk-O1 phase provides highly specific π−π clefts and hydrogen-bonding donor/acceptor sites that differentially interact with the enantiomeric axes of the N-methyl amide, achieving baseline resolution.

Protocol 2: Kinetic Measurement of Rotational Barriers

To validate the 31 kcal/mol thermal barrier, kinetic decay must be monitored.

  • Sample Preparation: Dissolve 5 mg of a single, highly pure enantiomer (e.g., the S,M-isomer) in 0.6 mL of Toluene- d8​ .

    • Causality: Toluene- d8​ is selected over standard Chloroform- d because its high boiling point accommodates the elevated temperatures (e.g., 85 °C) required to induce thermal rotation without solvent reflux, which would degrade NMR shimming.

  • Thermal Incubation & Monitoring: Heat the NMR tube to 85 °C. Acquire 1 H-NMR spectra at 1-hour intervals, monitoring the integration of the distinct N-methyl or α -methyl resonances.

  • Thermodynamic Calculation: Plot the natural log of enantiomeric excess ( ln(ee) ) versus time to determine the rate constant ( k ). Apply the Eyring equation ( k=hκkB​T​e−RTΔG‡​ ) to calculate the exact free energy of activation ( ΔG‡ ).

Workflow S1 N-Alkylation Synthesis (Precursor Generation) S2 Flash Chromatography (Diastereomer Separation) S1->S2 S3 Prep Chiral HPLC (Enantiomer Resolution) S2->S3 S4 High-Temp NMR (Kinetic Monitoring) S3->S4 Isolate Pure Atropisomer S5 Eyring Equation (Barrier Calculation) S4->S5 Extract Rate Constant (k)

Workflow for the resolution and kinetic analysis of N-methyl-2-phenylpropanamide atropisomers.

Implications for Drug Development and Asymmetric Synthesis

For drug development professionals, the behavior of N-methyl-2-phenylpropanamide underscores a critical lesson in late-stage functionalization. An atropisomerically pure drug candidate may appear stable on the shelf (high thermal barrier), but if its mechanism of action or formulation exposes it to basic physiological compartments or basic excipients, enolization could trigger rapid racemization (barrier collapse)[2]. Understanding this dynamic is essential for predicting the in vivo stability of chiral axes in pharmaceutical development.

References
  • Mandel, J., Pan, X., Hay, E. B., Geib, S. J., Wilcox, C. S., & Curran, D. P. (2013). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. The Journal of Organic Chemistry, 78(8), 4083-4089. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12247356, N-methyl-2-phenylpropanamide. PubChem. URL:[Link]

Sources

Spectroscopic Characterization and Structural Dynamics of N-Methyl-2-phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-2-phenylpropanamide (CAS: 58265-30-8) and its derivatives are highly versatile scaffolds in medicinal chemistry, functioning as potent modulators of G-protein-coupled receptors (GPCRs) such as GPR88, and acting as critical precursors in asymmetric synthesis. This whitepaper provides an in-depth technical examination of their spectroscopic properties, detailing how Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to elucidate their complex conformational dynamics, including Z/E rotamerism and atropisomerism.

Structural Dynamics and Rotational Isomerism

The core architecture of N-methyl-2-phenylpropanamide features a chiral center at the α -carbon (C2) and an amide linkage with partial double-bond character. This structural combination frequently results in the existence of Z/E rotational isomers in solution. In more sterically encumbered derivatives, such as N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide, rotation around the N-Ar axis is significantly restricted, leading to stable atropisomers. Understanding these rotational preferences is critical, as the interconversion of the stereocenter and the chiral axis directly impacts their utility in Hartwig asymmetric oxindole cyclizations 1.

Spectroscopic Elucidation: NMR and FT-IR Analysis

Spectroscopic characterization is paramount for confirming the structural integrity and conformational state of these derivatives.

Nuclear Magnetic Resonance (NMR): Proton ( 1 H) NMR is the primary tool for evaluating the chemical environment. The α -proton typically presents as a distinct quartet around δ 3.55 ppm due to coupling with the adjacent methyl group. The N-methyl protons appear as a doublet near δ 2.73 ppm when coupled to the amide N-H, which itself manifests as a broad singlet or multiplet around δ 5.41 ppm 2.

Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy provides orthogonal validation of the amide functionality. The Amide I band, corresponding primarily to the C=O stretching vibration, is a strong diagnostic marker observed between 1640–1660 cm −1 .

Table 1: Quantitative Spectroscopic Data for N-Methyl-2-phenylpropanamide
TechniqueNucleus / BondChemical Shift (ppm) / Wavenumber (cm⁻¹)Multiplicity / ShapeAssignment
¹H NMR C2-H ( α -proton)3.55Quartet ( J=7.2 Hz)Methine proton adjacent to chiral center
¹H NMR N-CH 3​ 2.73Doublet ( J=4.9 Hz)Methyl group attached to amide nitrogen
¹H NMR C-CH 3​ 1.52Doublet ( J=7.2 Hz)Methyl group at C3
¹H NMR N-H5.41Broad SingletAmide proton
¹³C NMR C=O174.8SingletAmide carbonyl carbon
¹³C NMR C2 ( α -carbon)47.0SingletChiral methine carbon
FT-IR C=O stretch~1643 - 1656Strong, SharpAmide I band
FT-IR N-H bend~1550MediumAmide II band

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-phenylpropanamide via Classical Amidation

Causality & Logic: Direct amidation of 2-phenylpropanoic acid with methylamine often requires coupling reagents to overcome the high activation energy of the tetrahedral intermediate. We utilize a mixed anhydride or acid chloride intermediate to ensure high conversion rates and preserve the stereochemical integrity of the C2 chiral center.

  • Activation: Dissolve 2-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Rationale: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, accelerating acid chloride formation without racemization.

  • Amidation: After 2 hours, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0 °C.

  • Nucleophilic Addition: Add methylamine hydrochloride (1.5 equiv) and triethylamine (3.0 equiv) dropwise. Rationale: Triethylamine serves a dual purpose: neutralizing the hydrochloride salt to liberate the nucleophilic free amine and acting as an acid scavenger for the HCl byproduct.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure amide 2.

Protocol 2: Self-Validating NMR Acquisition for Rotamer Analysis

Causality & Logic: To distinguish between true structural isomers and transient Z/E rotamers, a self-validating Variable Temperature (VT) NMR workflow is employed. If peak duplication is due to restricted rotation, heating the sample will increase the interconversion rate, causing the distinct peaks to broaden and eventually coalesce into a single time-averaged signal.

  • Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Rationale: DMSO- d6​ is chosen over CDCl 3​ due to its higher boiling point, allowing for VT studies up to 120 °C.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25 °C (298 K). Identify duplicated signals (e.g., two distinct N-methyl doublets representing the Z and E rotamers).

  • VT-NMR Titration: Increase the probe temperature in 10 °C increments, acquiring a spectrum at each step. Allow 5 minutes of equilibration time per step to ensure thermal homogeneity.

  • Data Analysis: Observe the coalescence temperature ( Tc​ ). Use the Eyring equation to calculate the rotational energy barrier ( ΔG‡ ). The system validates itself: a return to 25 °C must perfectly reproduce the initial baseline spectrum, confirming that the changes were dynamic (rotational) rather than degradative 1.

Mechanistic and Analytical Workflows

NMR_Workflow A Synthesize N-Methyl-2-phenylpropanamide B Acquire Baseline 1H NMR (25 °C) A->B C Are duplicated peaks present? B->C C->A No (Pure Isomer) D Perform VT-NMR (up to 120 °C) C->D Yes E Peaks Coalesce (Dynamic Rotamers) D->E High Temp F Peaks Remain Distinct (Stable Atropisomers or Diastereomers) D->F High Temp G Calculate Rotational Barrier (ΔG‡) E->G

Self-validating VT-NMR workflow for distinguishing dynamic rotamers from stable atropisomers.

Biological Applications: GPCR Modulation

Beyond synthetic utility, (2S)-2-phenylpropanamide derivatives are critical in neuropharmacology. They have been identified as potent modulators of GPR88, an orphan GPCR heavily implicated in psychiatric and neurological disorders. Upon binding to GPR88, these derivatives activate Gi/o proteins, which subsequently inhibit adenylyl cyclase. This inhibition reduces intracellular cAMP levels, ultimately modulating neuronal excitability 34.

GPR88_Pathway A 2-Phenylpropanamide Derivative B GPR88 Receptor (GPCR) A->B Agonist Binding C Gi/o Protein Activation B->C Activates D Adenylyl Cyclase Inhibition C->D Inhibits E Decreased cAMP Levels D->E Reduces ATP conversion F Modulation of Neuronal Excitability E->F Downstream Effectors

Mechanism of action for 2-phenylpropanamide derivatives modulating the GPR88 signaling pathway.

Conclusion

The spectroscopic characterization of N-methyl-2-phenylpropanamide derivatives is a multifaceted exercise that bridges structural chemistry and pharmacology. By employing rigorous, self-validating NMR protocols, researchers can precisely map the conformational dynamics of these molecules. This structural clarity is indispensable for optimizing their efficacy as GPCR modulators and ensuring high stereofidelity in advanced asymmetric syntheses.

References

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Crystallographic data and 3D structural analysis of N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and 3D Structural Analysis of N-methyl-2-phenylpropanamide

Abstract

This technical guide provides a comprehensive framework for the crystallographic and three-dimensional (3D) structural analysis of N-methyl-2-phenylpropanamide. While a definitive crystal structure for N-methyl-2-phenylpropanamide is not publicly available at the time of this writing, this document serves as an in-depth procedural and theoretical resource for researchers and drug development professionals. By leveraging data from structurally analogous compounds, we delineate the complete workflow from synthesis and crystallization to advanced structural elucidation. This guide is designed to equip scientists with the necessary expertise to conduct and interpret such analyses, fostering a deeper understanding of molecular conformation, intermolecular interactions, and their implications for drug design and materials science.

Introduction: The Significance of Structural Insight

N-methyl-2-phenylpropanamide (C₁₀H₁₃NO) is a molecule of interest in medicinal chemistry and materials science due to its amide functionality and chiral center.[1] The precise 3D arrangement of its atoms, both in isolation and within a crystal lattice, governs its physicochemical properties, including solubility, melting point, and, crucially, its interaction with biological targets. X-ray crystallography stands as the definitive method for determining this atomic arrangement, providing invaluable data on molecular conformation and intermolecular packing forces.[2] Understanding these features is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide will navigate the reader through the essential steps of a comprehensive structural analysis, beginning with the synthesis and crystallization of the target compound. It will then delve into the principles of X-ray diffraction, data collection, and structure refinement. Finally, we will explore the interpretation of the resulting 3D model, with a focus on the key intermolecular interactions that dictate the crystal packing. To illustrate these concepts, we will draw upon crystallographic data from closely related N-phenylpropanamide derivatives.[2][3]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystallographic study begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of N-methyl-2-phenylpropanamide can be achieved through several established organic chemistry routes. One common method involves the amidation of 2-phenylpropanoic acid.

Experimental Protocol: Synthesis of N-methyl-2-phenylpropanamide

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-phenylpropanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM). Add a coupling agent like thionyl chloride or a carbodiimide to activate the carboxylic acid.[4]

  • Amidation: In a separate flask, dissolve methylamine (1.2 equivalents) in DCM. Slowly add the activated 2-phenylpropanoic acid solution to the methylamine solution at 0°C.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-methyl-2-phenylpropanamide.[5]

Crystallization: From Molecule to Crystal

The growth of high-quality single crystals is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities to determine the solubility of the purified compound. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger reservoir of a "poor" solvent (one in which the compound is insoluble) in which the "good" solvent is miscible. The slow diffusion of the poor solvent's vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

X-ray Crystallography: Unveiling the 3D Structure

X-ray crystallography is a powerful technique that exploits the diffraction of X-rays by the ordered array of atoms in a crystal to determine their precise positions in space.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Caption: Workflow for X-ray Crystallographic Analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, accurate crystal structure.

Hypothetical Crystallographic Data for N-methyl-2-phenylpropanamide

Based on the analysis of structurally similar compounds, we can anticipate the likely crystallographic parameters for N-methyl-2-phenylpropanamide. The following table presents a plausible dataset for illustrative purposes.

Parameter Example Data for a Related Propanamide [3]
Chemical FormulaC₁₀H₁₃NO
Formula Weight163.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 9.2
b (Å)~ 9.8
c (Å)~ 10.4
α (°)90
β (°)~ 91
γ (°)90
Volume (ų)~ 820
Z4
Density (calculated) (g/cm³)~1.32
Absorption Coefficient (mm⁻¹)~0.09
F(000)352
Crystal Size (mm³)~0.3 x 0.2 x 0.2
Theta range for data collection (°)2.0 to 25.0
Reflections collected~5000
Independent reflections~1500
R-int~0.04
Goodness-of-fit on F²~1.05
Final R indices [I>2sigma(I)]R1 = ~0.05, wR2 = ~0.12
R indices (all data)R1 = ~0.07, wR2 = ~0.15

In-Depth 3D Structural Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and the non-covalent interactions that govern its packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the preferred conformation of N-methyl-2-phenylpropanamide in the crystalline state. Key features to examine include:

  • Amide Bond Planarity: The C-N bond of the amide group is expected to have significant double-bond character, resulting in a planar conformation of the atoms involved (O=C-N-C).

  • Orientation of the Phenyl Ring: The torsion angle between the phenyl ring and the propanamide backbone will determine the overall shape of the molecule. This orientation is often a balance between minimizing steric hindrance and optimizing intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is derived from a network of intermolecular interactions.[6][7] For N-methyl-2-phenylpropanamide, the following interactions are anticipated to be significant:

  • Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are likely to form intermolecular N-H···O hydrogen bonds, which are a primary driving force in the crystal packing of many amides. These interactions can lead to the formation of chains or dimeric motifs.[8]

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

  • C-H···π Interactions: The hydrogen atoms of the methyl and methylene groups can interact with the electron-rich face of the phenyl ring of a neighboring molecule.[3]

  • Van der Waals Forces: These non-specific attractive forces contribute to the overall cohesive energy of the crystal.

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_CO C=O B_Ph Phenyl Ring A_CO->B_Ph C-H···π Interaction A_Ph Phenyl Ring A_Ph->B_Ph π-π Stacking B_NH N-H

Caption: Potential Intermolecular Interactions in Crystalline N-methyl-2-phenylpropanamide.

Conclusion: From Structure to Application

This guide has outlined the essential theoretical and practical considerations for the crystallographic and 3D structural analysis of N-methyl-2-phenylpropanamide. While a definitive structure remains to be determined, the principles and methodologies described herein provide a robust framework for researchers to pursue this endeavor. A detailed understanding of the solid-state structure of this and related molecules is critical for advancing drug development, controlling polymorphism, and designing new materials with tailored properties. The insights gained from such studies are not merely academic; they are foundational to the rational design of molecules with desired functions.

References

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  • McDaniel, J. G., & Schmidt, J. R. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084110. [Link]

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  • Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methyl propanoic acid.
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  • SpectraBase. (n.d.). N-formyl-N-methyl-3-phenyl-propanamide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. [Link]

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Methodological & Application

Application Note & Detailed Protocols for the Synthesis of N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-2-phenylpropanamide (CAS: 58265-30-8) from its precursor, 2-phenylpropanoic acid.[1][2] Amide bond formation is a cornerstone of organic and medicinal chemistry, critical in the synthesis of countless pharmaceuticals and biologically active molecules.[3] This guide details two robust and widely employed synthetic strategies: a modern, mild synthesis using carbodiimide coupling agents and a classical, high-yielding approach via an acyl chloride intermediate. Each section offers a deep dive into the reaction mechanisms, explains the causality behind procedural choices, and provides detailed, step-by-step protocols suitable for implementation in a research or drug development laboratory.

Introduction: The Importance of Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under ambient conditions, primarily due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, synthetic strategies universally rely on the "activation" of the carboxylic acid's carboxyl group, converting the hydroxyl moiety into a better leaving group. This activation facilitates nucleophilic attack by the amine, driving the reaction toward amide formation.

This guide presents two distinct and effective activation methodologies for the synthesis of N-methyl-2-phenylpropanamide, a compound valuable as a synthetic intermediate. The choice between these methods will depend on factors such as substrate sensitivity, required scale, and available reagents.

Foundational Safety & Hazard Analysis

Executing chemical syntheses requires a steadfast commitment to safety. The reagents involved in these protocols possess significant hazards. All procedures must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

ReagentCAS NumberPrimary Hazards
2-Phenylpropanoic Acid492-37-5Causes serious eye irritation; may cause respiratory irritation.[6][7][8]
Methylamine (solution)74-89-5Highly flammable liquid and vapor; harmful if swallowed or inhaled; causes severe skin burns and eye damage.[9][10][11][12][13]
Thionyl Chloride (SOCl₂)7719-09-7Causes severe skin burns and eye damage; reacts violently with water, releasing toxic gases (HCl, SO₂).[14]
EDC·HCl25952-53-8Causes serious eye irritation.[15]
HOBt (Hydrated)123333-53-9Flammable solid; risk of explosion if heated under confinement or if anhydrous.[15]

Overall Synthetic Workflow

The synthesis of N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid can be approached via two primary pathways, each involving a different method of carboxylic acid activation.

G cluster_0 Method 1: Coupling Agent cluster_1 Method 2: Acyl Chloride start 2-Phenylpropanoic Acid act_edc Activation with EDC/HOBt start->act_edc EDC·HCl, HOBt, Base, Solvent act_socl2 Acyl Chloride Formation start->act_socl2 SOCl₂, Solvent product N-methyl-2-phenylpropanamide act_edc->product Methylamine inter 2-Phenylpropanoyl Chloride Intermediate act_socl2->inter inter->product

Caption: Comparative workflow for the two primary synthetic routes.

Method 1: Synthesis via Carbodiimide Coupling (EDC/HOBt)

This method represents a modern and mild approach to amide bond formation, prized for its operational simplicity and compatibility with sensitive functional groups. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a gold standard in both solution-phase and solid-phase synthesis.[16]

Principle and Mechanistic Rationale

The reaction proceeds through a multi-step activation process designed to be highly efficient and to minimize side reactions.[17]

  • O-Acylisourea Formation: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is an excellent acylating agent.

  • HOBt Active Ester Formation: The O-acylisourea is susceptible to an intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction. To prevent this, an additive such as HOBt is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions and racemization (a critical consideration when using chiral precursors) but remains highly reactive toward the amine.[18]

  • Nucleophilic Acyl Substitution: Methylamine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-active ester, displacing HOBt and forming the desired N-methyl-2-phenylpropanamide.

A significant advantage of using EDC is that its urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[15]

G cluster_main EDC/HOBt Coupling Mechanism Acid 2-Phenylpropanoic Acid Intermediate1 O-Acylisourea (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC->Intermediate1 HOBt HOBt Amine Methylamine Product N-methyl-2-phenylpropanamide Intermediate2 HOBt Active Ester (Stabilized) Intermediate1->Intermediate2 + HOBt (Prevents side reaction) Byproduct Water-Soluble Urea Byproduct Intermediate1->Byproduct - EDC Intermediate2->Product + Methylamine

Caption: Mechanism of amide formation using EDC and HOBt.

Experimental Protocol: EDC/HOBt Coupling
ReagentM.W.AmountEquivalents
2-Phenylpropanoic Acid150.171.50 g1.0
EDC·HCl191.702.30 g1.2
HOBt (hydrated)~153.141.84 g1.2
Methylamine (40% in H₂O)31.061.16 mL1.5
N,N-Diisopropylethylamine (DIPEA)129.242.60 mL1.5
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropanoic acid (1.50 g, 10.0 mmol).

  • Dissolve the acid in dichloromethane (50 mL).

  • Add HOBt (1.84 g, 12.0 mmol) and DIPEA (2.60 mL, 15.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (2.30 g, 12.0 mmol) to the stirred solution in one portion.

  • Stir the mixture at 0 °C for 15 minutes. A clear solution should be observed.

  • Slowly add the methylamine solution (1.16 mL, 15.0 mmol) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or recrystallization.

Method 2: Synthesis via Acyl Chloride Intermediate

This classical two-step, one-pot procedure involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[14] This method is robust, often high-yielding, and cost-effective, making it suitable for larger-scale synthesis.[]

Principle and Mechanistic Rationale
  • Acyl Chloride Formation: Thionyl chloride reacts with 2-phenylpropanoic acid to form 2-phenylpropanoyl chloride. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture.[14][20] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this step via the formation of a Vilsmeier intermediate.

  • Amidation: The resulting acyl chloride is highly electrophilic. It reacts rapidly and exothermically with methylamine. A stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is required to scavenge the HCl produced during this step.

This method's primary drawback is its harshness; the generation of HCl makes it unsuitable for substrates with acid-sensitive functional groups.[]

G cluster_main Acyl Chloride Synthesis Pathway Acid 2-Phenylpropanoic Acid Intermediate 2-Phenylpropanoyl Chloride (Highly Electrophilic) Acid->Intermediate + SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Byproducts SO₂(g) + HCl(g) SOCl2->Byproducts Amine Methylamine Product N-methyl-2-phenylpropanamide Intermediate->Product + Methylamine + Base (to scavenge HCl)

Caption: Mechanism of amide formation via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method
ReagentM.W.AmountEquivalents
2-Phenylpropanoic Acid150.171.50 g1.0
Thionyl Chloride (SOCl₂)118.971.1 mL1.5
Methylamine (2.0 M in THF)31.067.5 mL1.5
Triethylamine (TEA)101.192.1 mL1.5
Dichloromethane (DCM), anhydrous-40 mL-
DMF (catalytic)-1 drop-

Procedure:

  • Caution: This reaction produces toxic and corrosive gases (SO₂, HCl) and must be performed in a well-ventilated fume hood.

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylpropanoic acid (1.50 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Add one drop of DMF.

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at room temperature. Vigorous gas evolution will be observed.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent. This step is crucial to avoid side reactions with the amine.

  • Re-dissolve the crude acyl chloride residue in anhydrous dichloromethane (10 mL).

  • In a separate flask, prepare a solution of methylamine (7.5 mL of 2.0 M solution in THF, 15.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 10 mL of anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the acyl chloride solution from step 7 to the cooled amine solution via a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Product Purification and Characterization

  • Purification: The crude N-methyl-2-phenylpropanamide can be purified by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[21]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR Spectroscopy: To confirm the presence of the amide carbonyl (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight (163.22 g/mol ).[1]

Conclusion

The synthesis of N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid is readily achievable through well-established synthetic organic chemistry protocols.

  • The EDC/HOBt coupling method offers a mild, reliable, and straightforward approach with an easy, aqueous workup, making it ideal for small-scale synthesis and for substrates containing sensitive functional groups.

  • The acyl chloride method is a robust, cost-effective, and high-yielding alternative, particularly well-suited for larger-scale production where the use of harsher reagents is permissible.

The selection of the optimal method should be guided by the specific experimental constraints and objectives of the research professional.

References

  • Gong, Y., & Li, J. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1166–1170. [Link]

  • Subhas Bose, D., & Narsaih, A. V. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Indian Journal of Chemistry - Section B, 45B(2), 506-509. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazard Summary: Methylamine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Airgas. (2025). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Methylamine 40 % in water. Retrieved from [Link]

  • ILO and WHO. (2021). International Chemical Safety Cards: Methylamine. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/188453 A2.
  • Organic Chemistry Portal. (2022). NDTP Mediated Direct Rapid Amide and Peptide Synthesis without Epimerization. Retrieved from [Link]

  • Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(24), 18079-18090. [Link]

  • PubChem. (n.d.). N-methyl-2-phenylpropanamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Appchem. (n.d.). 2-methyl-N-phenylpropanamide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • precisionFDA. (n.d.). N-METHYL-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. RSC Advances, 10(70), 42823-42827. [Link]

  • Yapar, G., et al. (2022). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropanamide. Retrieved from [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

  • European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.
  • Das, A., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19349-19354. [Link]

  • Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-hydroxy-2-methyl-N-phenylpropanamide. Retrieved from [Link]

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Application Note: N-methyl-2-phenylpropanamide as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of N-methyl-2-phenylpropanamide

In modern medicinal chemistry, the rational design of complex molecular architectures often relies on highly versatile, low-molecular-weight intermediates. N-methyl-2-phenylpropanamide (C₁₀H₁₃NO) serves as a critical building block in the synthesis of heterocycle-fused indoline alkaloids, acetyl-lysine (KAc) mimetics, and advanced oxindole scaffolds[1][2]. Featuring both a substituted phenyl ring and a secondary amide functionality, this intermediate provides essential vectors for transition-metal-catalyzed functionalization, making it indispensable for asymmetric synthesis and epigenetic drug discovery.

Mechanistic Insights: Atropisomerism and Enolate Dynamics

A primary application of N-methyl-2-phenylpropanamide derivatives is their use as precursors in Hartwig asymmetric oxindole cyclizations. The stereochemical outcome of these reactions is heavily dictated by the rotational barriers of the N-Ar and C-N bonds within the molecule[3].

In its neutral amide state, the N-Ar axis of these derivatives is highly stable at room temperature, often leading to isolated atropisomers. However, when subjected to the basic conditions required for cyclization, the formation of an enolate intermediate dramatically alters the molecular geometry. The transition from an sp³ to an sp² hybridized alpha-carbon reduces the steric clash, lowering the rotational barrier and allowing for rapid equilibration of the stereocenter and the chiral axis[3]. This dynamic equilibration is the causal mechanism that enables Dynamic Kinetic Resolution (DKR), ensuring high enantiomeric excess (ee) in the final cyclized product.

Mechanism A Stable Atropisomer (Neutral Amide) B Base Addition (Enolate Formation) A->B C Dynamic Equilibration (Barrier: ~17 kcal/mol) B->C D Pd-Catalyzed Cyclization C->D E Chiral Oxindole (High ee%) D->E

Mechanistic pathway of enolate-driven dynamic kinetic resolution in cyclization.

Quantitative Data: Rotational Barriers

The following table summarizes the thermodynamic shift that occurs during the enolization of N-methyl-2-phenylpropanamide derivatives, dictating the synthetic strategy for oxindole formation.

Table 1: Kinetic and Thermodynamic Parameters in Oxindole Cyclization

Molecular StateN-Ar Rotation Barrier (kcal/mol)Stereocenter EquilibrationSynthetic Implications
Neutral Amide Precursor ~31.0Exceptionally SlowAtropisomers are stable at room temperature; risk of mismatched stereocontrol if reacted directly.
Enolate Intermediate ~17.0RapidFast equilibration enables dynamic kinetic resolution (DKR), funneling the reaction toward a single enantiomer.

(Data synthesized from rotational studies on N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide[3])

Validated Synthetic Workflows

To utilize N-methyl-2-phenylpropanamide effectively, researchers must first synthesize the intermediate with high purity, followed by its controlled application in downstream cross-coupling or cyclization reactions.

SynthesisWorkflow A 2-Phenylpropanoic Acid B Acid Chloride Activation (SOCl2 / DCM) A->B C Amidation (CH3NH2 / TEA) B->C D N-methyl-2-phenylpropanamide (Intermediate) C->D E Hartwig Asymmetric Oxindole Cyclization D->E Pd Catalyst Base F Indoline Alkaloid Scaffolds E->F

Synthetic workflow from 2-phenylpropanoic acid to indoline alkaloid scaffolds.

Protocol A: De Novo Synthesis via Acyl Chloride Activation

This protocol details the synthesis of N-methyl-2-phenylpropanamide starting from 2-phenylpropanoic acid.

Rationale: While peptide coupling reagents (e.g., DCC, T3P) can be used, the classical acyl chloride method is preferred for intermediate scale-up due to its high atom economy and the ease of removing gaseous byproducts (SO₂ and HCl), which simplifies downstream purification[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 2-phenylpropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Chlorination: Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: Dropwise addition controls the exothermic release of gases. Once added, affix a reflux condenser and heat the mixture to 40 °C for 2 hours to drive the formation of 2-phenylpropanoyl chloride to completion.

  • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the incoming methylamine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophilic Addition: Slowly introduce 1.2 equivalents of methylamine (CH₃NH₂) solution. Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Self-Validating QC & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the acid chloride spot indicates completion. Quench with distilled water, extract the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield N-methyl-2-phenylpropanamide.

Protocol B: Pd-Catalyzed Intramolecular α-Arylation (Oxindole Synthesis)

This protocol describes the conversion of a halogenated N-methyl-2-phenylpropanamide derivative (e.g., N-(2-bromophenyl)-N-methyl-2-phenylpropanamide) into a 3,3-substituted oxindole, a key precursor for indoline alkaloids[2].

Rationale: The choice of base and temperature is critical. Sodium tert-butoxide (tBuONa) is strong enough to quantitatively form the enolate, while a reaction temperature of 50 °C provides the thermal energy required to overcome the ~17 kcal/mol rotational barrier of the enolate, ensuring rapid atropisomer equilibration[2][3].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with the N-(2-bromophenyl)-N-methyl-2-phenylpropanamide derivative (1.0 equiv), a Palladium catalyst (e.g., 2 mol% of an allylic Pd complex), and tBuONa (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA) or 1,4-dioxane. Causality: Degassing prevents the premature oxidation of the Pd(0) active species. DMA is chosen for its polar, aprotic nature, which stabilizes the transition state of the cross-coupling without quenching the enolate.

  • Cyclization: Seal the tube, remove it from the glovebox, and stir the mixture at 50 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the 3,3-substituted oxindole in near-quantitative yields (up to 99%)[2].

Applications in Advanced Drug Discovery

Beyond its role in asymmetric cyclizations, the structural motif of N-methyl-2-phenylpropanamide is highly valued in the design of epigenetic therapeutics. Specifically, it is utilized as a ligand-efficient fragment in the development of Bromodomain and Extra Terminal (BET) family inhibitors[1].

In the optimization of acetyl-lysine (KAc) mimetics, the lactam/amide carbonyl of the propanamide derivative forms canonical hydrogen bonds with conserved asparagine residues (e.g., Asn429 in BRD2 BD2). Concurrently, the N-methyl group is strategically positioned to protrude into a shallow hydrophobic pocket at the base of the ZA channel, displacing high-energy water molecules and significantly increasing the lipophilic efficiency (LipE) of the drug candidate[1].

References

  • Rotational Isomers of N-Methyl-N-arylacetamides and Their Derived Enolates: Implications for Asymmetric Hartwig Oxindole Cyclizations ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Bornylimidazo[1,5–a]pyridin-3-ylidene allylic Pd catalyst with optimal electronic and steric properties for synthesis of 3,3-substituted oxindoles rhhz.net (Chinese Journal of Catalysis) URL: [Link]

  • The products A and B in the following reaction sequence are: Ph-CH=CH₂... Filo (Reaction Mechanisms & Synthetic Pathways) URL: [Link]

Sources

Application Note: Advanced Catalytic Amidation Strategies for the Synthesis of N-Methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The synthesis of N-methyl-2-phenylpropanamide—a structurally significant arylpropionamide derivative—traditionally relies on the stoichiometric activation of 2-phenylpropanoic acid using hazardous reagents like thionyl chloride or expensive carbodiimide coupling agents (e.g., DCC, EDC). While effective, these classical methods suffer from poor atom economy, generating significant stoichiometric waste (e.g., SO₂, HCl, or urea byproducts) that complicates downstream purification and violates modern green chemistry principles[1].

To optimize both scalability and sustainability, modern process chemistry has shifted toward direct catalytic amidation . By utilizing substoichiometric amounts of Lewis acid or Lewis base catalysts, the amide bond can be formed directly from the free carboxylic acid and methylamine, releasing only water or volatile/easily recoverable byproducts[1],[2]. This application note details two field-proven, self-validating catalytic protocols: an organoboron-catalyzed dehydrative condensation and a DMAP-catalyzed active-ester pathway.

Mechanistic Causality in Amide Bond Formation

Understanding the thermodynamic and kinetic barriers of direct amidation is critical. Simply heating a carboxylic acid and an amine typically results in a stable, unreactive ammonium carboxylate salt. Catalysts are required to bypass this thermodynamic sink.

Organoboron Catalysis (Lewis Acid Pathway)

Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, act as highly efficient Lewis acid catalysts. The causality behind selecting a fluorinated boronic acid lies in its enhanced electrophilicity. The catalyst coordinates with 2-phenylpropanoic acid to form a highly reactive monoacyl boronate (acyloxyboron) intermediate[3]. This intermediate lowers the activation energy for the nucleophilic attack by methylamine. Subsequent dehydration yields the target amide and regenerates the catalyst. A key advantage of this pathway is that the product can often be isolated via a simple aqueous workup[3].

Mechanism A 2-Phenylpropanoic Acid + Methylamine B Boronic Acid Catalyst Coordination A->B C Acyloxyboron Intermediate B->C - H2O D Nucleophilic Attack & Dehydration C->D E N-Methyl-2- phenylpropanamide D->E Catalyst Release E->B Recycle Catalyst

Fig 1: Catalytic cycle of organoboron-mediated direct amidation.

Nucleophilic Catalysis (Lewis Base Pathway)

For substrates where high-temperature dehydrative conditions are unsuitable, a Lewis base approach using di(2-pyridyl) carbonate (DPC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is optimal. DMAP acts as a nucleophilic acyl transfer catalyst. It rapidly attacks the DPC-activated acid to form an acylpyridinium intermediate, which is highly susceptible to aminolysis by methylamine, overcoming the steric hindrance of the α-methyl group on the phenylpropanoic acid backbone[4].

Quantitative Evaluation of Synthetic Routes

To justify the selection of catalytic methods over classical routes, the following table summarizes the quantitative metrics defining the efficiency of each pathway[1],[4],[2].

Synthetic RouteReagents / CatalystsPrimary ByproductsAtom EconomyTypical YieldGreen Chemistry Profile
Classical Acyl Chloride SOCl₂, MethylamineSO₂, 2HClLow (< 50%)85 - 90%Poor (Hazardous waste)
Stoichiometric Coupling DCC / EDC, MethylamineInsoluble UreasModerate (60%)80 - 95%Moderate (Difficult purification)
Organoboron Catalytic 3,4,5-Trifluorophenylboronic acid (10 mol%)H₂OHigh (> 90%) 85 - 95%Excellent (Water is sole byproduct)
DMAP-Catalyzed DPC DPC, DMAP (10 mol%)2-Hydroxypyridine, CO₂Moderate (70%)> 90%Good (Mild conditions, rapid kinetics)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure causality between the chemical operation and the physical observation, guaranteeing reproducibility.

Protocol A: Organoboron-Catalyzed Direct Amidation (Green Route)

Objective: Achieve >90% yield utilizing azeotropic water removal to drive the thermodynamic equilibrium.

  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-phenylpropanoic acid (1.50 g, 10.0 mmol) in 40 mL of anhydrous toluene.

  • Amine & Catalyst Addition: Add methylamine (2.0 M solution in THF, 5.5 mL, 11.0 mmol), followed by 3,4,5-trifluorophenylboronic acid (0.176 g, 1.0 mmol, 10 mol%)[3].

  • Dehydrative Condensation: Heat the mixture to vigorous reflux (approx. 110 °C). Causality Check: The Dean-Stark trap must collect water; this physical removal prevents the reverse hydrolysis reaction and confirms the forward progression of the acyloxyboron intermediate.

  • In-Process Control (IPC): After 12 hours, sample the reaction. TLC (Hexanes:EtOAc 7:3) should indicate the complete disappearance of the UV-active acid spot (Rf ~0.2) and the appearance of the less polar amide spot (Rf ~0.4).

  • Aqueous Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL). Self-Validation: If the NaHCO₃ wash yields no gas evolution, the starting acid has been fully consumed or removed.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methyl-2-phenylpropanamide as a white solid.

Protocol B: DMAP-Catalyzed Amidation via DPC (Mild Route)

Objective: Rapid amide bond formation at room temperature for thermally sensitive derivatives.

  • Activation: In a dry flask under argon, dissolve 2-phenylpropanoic acid (1.50 g, 10.0 mmol) and di(2-pyridyl) carbonate (DPC) (2.16 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether[4].

  • Catalyst Initiation: Add DMAP (0.12 g, 1.0 mmol, 10 mol%). Stir at room temperature for 20 minutes. Causality Check: The solution will evolve CO₂ gas, confirming the formation of the active 2-pyridyl ester intermediate.

  • Aminolysis: Dropwise add methylamine (2.0 M in THF, 5.5 mL, 11.0 mmol). Stir for an additional 2 hours.

  • Purification: Evaporate the solvent. Redissolve the crude mixture in EtOAc and wash with 1M NaOH (to remove the 2-hydroxypyridine byproduct) and 1M HCl. Concentrate to isolate the pure amide[4].

Workflow S1 1. Reagent Assembly Acid, Amine, Solvent S2 2. Catalyst Addition (Organoboron or DMAP) S1->S2 S3 3. Condensation Phase (Reflux or RT Activation) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS) S3->S4 S5 5. Aqueous Workup (Acid/Base Washes) S4->S5 S6 6. Product Isolation (Yield >90%) S5->S6

Fig 2: Standardized workflow for catalytic amidation and isolation.

Analytical Quality Control (QC) Parameters

To ensure the structural integrity of the synthesized N-methyl-2-phenylpropanamide, validate the isolated batch against the following established spectroscopic benchmarks[5]:

  • Physical State: White solid.

  • Melting Point: 121–123 °C.

  • ¹H NMR (600 MHz, CDCl₃): δ 7.36 – 7.32 (m, 2H, ArH), 7.29 (dd, J = 5.7, 3.7 Hz, 2H, ArH), 7.26 (ddd, J = 5.4, 3.4, 1.6 Hz, 1H, ArH), 5.41 (s, 1H, NH), 3.55 (q, J = 7.2 Hz, 1H, CH), 2.73 (d, J = 4.9 Hz, 3H, N-CH₃), 1.52 (d, J = 7.2 Hz, 3H, C-CH₃). Diagnostic cue: The quartet at 3.55 ppm and doublet at 1.52 ppm confirm the intact α-methyl methine system.

  • ¹³C NMR (150 MHz, CDCl₃): δ 174.8 (C=O), 141.4, 128.9, 127.7, 127.2 (Aromatic carbons), 47.0 (CH), 26.5 (N-CH₃), 18.5 (C-CH₃).

  • High-Resolution Mass Spectrometry (HRMS, ESI-TOF): m/z [M + H]⁺ calculated for C₁₀H₁₄NO: 164.1075; Found: 164.1077.

References

  • Benchchem. N-methyl-2-phenylpropanamide.
  • Chemical Communications (RSC Publishing).
  • Chemistry Letters (OUP). A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl)
  • Molecular Diversity (ResearchGate).
  • The Royal Society of Chemistry.

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Application Notes & Protocols: Leveraging N-methyl-2-phenylpropanamide as a Scaffold for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the N-methyl-2-phenylpropanamide Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the successful discovery of novel chemical entities (NCEs). N-methyl-2-phenylpropanamide, a chiral amide, presents a compelling starting point for drug discovery campaigns. Its structure is characterized by three key features ripe for chemical modification: a phenyl ring amenable to substitution, a stereocenter that allows for the exploration of enantioselective interactions with biological targets, and a secondary amide backbone that can be modified or used as a handle for further diversification.

Chiral amides are foundational structures in numerous pharmaceuticals and natural products, highlighting their biological relevance.[1] The N-methyl-2-phenylpropanamide core, in particular, shares structural motifs with known bioactive molecules, including certain classes of analgesics and other centrally acting agents.[2] This guide provides a comprehensive overview of downstream applications for this scaffold, detailing synthetic protocols and strategic considerations for researchers, scientists, and drug development professionals aiming to generate libraries of diverse and potentially bioactive compounds.

Part 1: Synthesis and Characterization of the Core Scaffold

Before downstream applications can be explored, a reliable and scalable synthesis of the starting material, N-methyl-2-phenylpropanamide, is essential. The most direct method is the amide coupling of 2-phenylpropanoic acid and methylamine.

Protocol 1: Synthesis of N-methyl-2-phenylpropanamide via Carbodiimide Coupling

Principle: This protocol utilizes a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid of 2-phenylpropanoic acid, facilitating nucleophilic attack by methylamine to form the amide bond.[3]

Materials and Reagents:

  • 2-Phenylpropanoic acid

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Slowly add methylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-methyl-2-phenylpropanamide.

Characterization:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methine proton adjacent to the phenyl group, the N-methyl protons, and the methyl doublet.

  • Mass Spectrometry (MS): Confirm the molecular weight (C₁₀H₁₃NO, approx. 163.22 g/mol ).[4]

  • Chiral HPLC: To confirm enantiomeric purity if starting from an enantiomerically pure acid.

Part 2: Downstream Applications & Diversification Strategies

The true utility of N-methyl-2-phenylpropanamide lies in its potential for structural diversification. The following sections outline key strategies and protocols for modifying the core scaffold to generate novel derivatives.

Strategy 1: Phenyl Ring Bioisosteric Replacement

Rationale: The phenyl ring, while a common feature, can contribute to poor metabolic stability or undesirable physicochemical properties.[5] Bioisosteric replacement—substituting the phenyl ring with other cyclic systems—is a powerful strategy to modulate a compound's properties while maintaining or improving biological activity.[6][7] This can lead to enhanced solubility, improved metabolic profiles, and novel intellectual property.[5][8]

Workflow for Bioisostere Exploration:

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis cluster_2 Potential Bioisosteres start N-methyl-2- (heteroaryl)propanamide Scaffolds pyridine Pyridine start->pyridine Examples thiophene Thiophene start->thiophene Examples thiazole Thiazole start->thiazole Examples bcp Bicyclo[1.1.1]pentane (BCP) start->bcp Examples acid 2-(Heteroaryl)propanoic Acids coupling Amide Coupling (Protocol 1) acid->coupling amine Methylamine amine->coupling coupling->start

Caption: Workflow for Phenyl Ring Bioisosteric Replacement.

Protocol 2: Synthesis of N-methyl-2-(pyridin-3-yl)propanamide

Principle: This protocol exemplifies the bioisosteric replacement strategy by substituting the phenyl group with a pyridine ring, a common exchange in medicinal chemistry. The synthesis follows the same amide coupling logic as Protocol 1, starting from the corresponding heteroaryl carboxylic acid.

Materials and Reagents:

  • 2-(Pyridin-3-yl)propanoic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methylamine hydrochloride

  • Anhydrous DMF

Step-by-Step Procedure:

  • To a solution of 2-(pyridin-3-yl)propanoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and BOP reagent (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue using flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the title compound.

Strategy 2: Functionalization of the Phenyl Ring

Rationale: For derivatives where the phenyl ring is retained, exploring substitutions on the ring is a classic SAR (Structure-Activity Relationship) strategy. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can install functional handles that can be further elaborated, allowing for fine-tuning of electronic properties and interaction with biological targets.

Reaction Scheme for Phenyl Ring Functionalization:

G A N-methyl-2-phenylpropanamide B N-methyl-2-(4-nitrophenyl)propanamide A->B HNO₃, H₂SO₄ D N-methyl-2-(4-bromophenyl)propanamide A->D Br₂, FeBr₃ C N-methyl-2-(4-aminophenyl)propanamide B->C H₂, Pd/C E Further Diversification (e.g., Suzuki Coupling) D->E Arylboronic acid, Pd catalyst

Caption: Phenyl Ring Functionalization and Elaboration Pathways.

Protocol 3: Nitration of N-methyl-2-phenylpropanamide

Principle: This protocol uses a standard nitrating mixture (sulfuric and nitric acid) to install a nitro group onto the phenyl ring, primarily at the para position due to steric hindrance. The resulting nitro group can then be reduced to an amine, which serves as a versatile point for further chemical modification.

Materials and Reagents:

  • N-methyl-2-phenylpropanamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethyl acetate

Step-by-Step Procedure:

  • In a flask cooled to 0 °C, slowly add N-methyl-2-phenylpropanamide (1.0 eq) to concentrated H₂SO₄.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ in a separate flask, also at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography to yield N-methyl-2-(4-nitrophenyl)propanamide.

Strategy 3: Amide Bond Modification

Rationale: The amide bond itself is a key structural feature. Its modification can dramatically alter the compound's properties. For instance, reduction of the amide to an amine removes a hydrogen bond donor and acceptor, increases basicity, and alters the molecule's three-dimensional shape.

Protocol 4: Reduction of N-methyl-2-phenylpropanamide to an Amine

Principle: A powerful reducing agent, such as lithium aluminum hydride (LAH), is used to reduce the carbonyl of the amide group to a methylene group, yielding the corresponding secondary amine.

Materials and Reagents:

  • N-methyl-2-phenylpropanamide

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (or Fieser workup reagents: water, 15% NaOH, water)

  • Ethyl acetate

Step-by-Step Procedure:

  • Under an inert atmosphere, suspend LAH (2.0 eq) in anhydrous THF in a flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C.

  • Dissolve N-methyl-2-phenylpropanamide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield N-methyl-1-phenylpropan-2-amine. Further purification can be achieved via distillation or conversion to a salt.

Quantitative Data Summary

The following table presents hypothetical yield and purity data for the protocols described, which are representative of typical outcomes for these reaction classes.

ProtocolProduct NameStrategyTypical Yield (%)Typical Purity (%) (Post-Purification)
1N-methyl-2-phenylpropanamideCore Synthesis75-90>98
2N-methyl-2-(pyridin-3-yl)propanamideBioisosteric Replacement60-80>97
3N-methyl-2-(4-nitrophenyl)propanamidePhenyl Functionalization70-85>98
4N-methyl-1-phenylpropan-2-amineAmide Modification80-95>95

Conclusion

N-methyl-2-phenylpropanamide is a strategically valuable and versatile scaffold for the generation of novel chemical entities. The methodologies outlined in this guide—spanning core synthesis, bioisosteric replacement, aromatic functionalization, and amide bond modification—provide a robust toolkit for researchers in drug discovery. By systematically applying these protocols, scientists can efficiently generate diverse compound libraries, enabling comprehensive exploration of structure-activity relationships and accelerating the identification of promising lead candidates.

References

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. Available at: [Link].

  • Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. ACS Publications. Available at: [Link].

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. Available at: [Link].

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link].

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link].

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. Available at: [Link].

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Available at: [Link].

  • N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356. PubChem. Available at: [Link].

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Troubleshooting & Optimization

How to improve reaction yield in N-methyl-2-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of N-methyl-2-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial amidation reaction. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your experimental design. Our goal is to help you achieve higher yields, improve purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis of N-methyl-2-phenylpropanamide, providing a solid foundation for your experimental setup.

Q1: What are the primary synthetic routes to N-methyl-2-phenylpropanamide?

A1: There are two principal and highly effective methods for synthesizing N-methyl-2-phenylpropanamide, both starting from 2-phenylpropanoic acid.

  • The Acyl Chloride Method: This is a robust, two-step process. First, 2-phenylpropanoic acid is converted into its more reactive acyl chloride derivative, 2-phenylpropanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is then reacted with methylamine to form the desired amide. A base is required to neutralize the HCl byproduct.[3]

  • The Peptide Coupling Method: This is a one-pot synthesis that involves activating the 2-phenylpropanoic acid in situ using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used.[1] This method is generally milder than the acyl chloride route and is particularly advantageous when dealing with sensitive substrates or when aiming to preserve stereochemistry.[4]

Q2: Which synthetic route is better: the acyl chloride method or the coupling agent method?

A2: The "better" route depends on your specific objectives, scale, and the importance of stereochemical purity.

  • For Robustness and Scale: The acyl chloride method is often preferred for larger-scale syntheses due to the relatively low cost of reagents like thionyl chloride and the high reactivity of the acyl chloride intermediate, which typically leads to high conversion.[1][2]

  • For Mild Conditions and Stereopreservation: If your starting material, (R)- or (S)-2-phenylpropanoic acid, is enantiomerically pure, the peptide coupling method is superior.[4] The milder conditions and the use of racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) are crucial for maintaining the stereochemical integrity of the alpha-carbon.[4]

Q3: What is the function of the base in the acyl chloride method, and which one should I use?

A3: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). The primary role of the base is to neutralize this HCl.[3] If left un-neutralized, the HCl will protonate the methylamine, forming a methylammonium salt. This salt is not nucleophilic and will not react with the acyl chloride, thus halting the reaction and limiting the theoretical maximum yield to 50%.

For this synthesis, you can use:

  • An excess of methylamine: Using two or more equivalents of methylamine allows one equivalent to act as the nucleophile and the other to act as the base. This is a simple and effective approach.

  • A tertiary amine: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices as they do not compete in the reaction but effectively scavenge the HCl.

  • An inorganic base: In a biphasic system (e.g., dichloromethane and water), an inorganic base like sodium hydroxide or potassium carbonate can be used in the aqueous phase to neutralize the acid.[1][3] This is known as the Schotten-Baumann reaction condition.[3]

Q4: How do I choose the right solvent for this reaction?

A4: The ideal solvent should be inert to the reactants and reagents and should fully dissolve the starting materials.

  • For the Acyl Chloride Method: Aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene are excellent choices.[1][3] They are inert to the highly reactive acyl chloride.

  • For the Coupling Agent Method: Polar aprotic solvents are preferred as they effectively dissolve the carboxylic acid, coupling agents, and any additives. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices, although care must be taken during workup as they are high-boiling and water-miscible.[4][5] Dichloromethane is also a viable option.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to diagnosis and resolution.

Problem 1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield is a common issue that can stem from several factors. A systematic diagnosis is key.

Causality & Troubleshooting Flow

The following diagram illustrates a decision-making process to diagnose the root cause of low yield.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is 2-phenylpropanoic acid pure? Is methylamine concentration accurate? check_reagents->sub_reagents1 sub_reagents2 Is the activating agent (e.g., SOCl₂) fresh? Are coupling agents/additives anhydrous? check_reagents->sub_reagents2 sub_reagents3 Is base stoichiometry correct (>2 eq. amine or >1 eq. tertiary base)? check_reagents->sub_reagents3 check_workup 3. Evaluate Workup & Purification check_conditions->check_workup Conditions OK sub_conditions1 Was the reaction run under anhydrous conditions? check_conditions->sub_conditions1 sub_conditions2 Was the temperature optimal? (e.g., 0°C for activation, RT for amidation) check_conditions->sub_conditions2 sub_conditions3 Was mixing/stirring adequate? check_conditions->sub_conditions3 sub_workup1 Was the product lost during aqueous extraction? (Amides can have some water solubility) check_workup->sub_workup1 sub_workup2 Is the purification method (e.g., recrystallization, chromatography) optimized? check_workup->sub_workup2 solution Problem Solved check_workup->solution Workup Optimized

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Detailed Troubleshooting Steps:
Symptom / Observation Potential Cause Recommended Action & Explanation
Reaction stalls; starting material remains 1. Incomplete Carboxylic Acid Activation Acyl Chloride Method: Ensure your chlorinating agent (e.g., thionyl chloride) is fresh. Old reagents can decompose. Use a slight excess (1.1-1.2 eq) and consider adding a catalytic amount of DMF.[1] Coupling Method: Water is detrimental. Use anhydrous solvents and ensure coupling agents (especially carbodiimides) have been stored properly to prevent hydrolysis.[6]
2. Insufficient Base As explained in FAQ Q3, protonated methylamine is non-nucleophilic. Ensure you are using at least 2 equivalents of methylamine or at least 1 equivalent of a non-nucleophilic base like triethylamine.[3]
3. Low Temperature While activation is often done at 0°C to control reactivity, the amidation step itself may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.[4]
Multiple spots on TLC, complex NMR 4. Side Reactions Overheating: Excessive heat during acyl chloride formation or distillation can cause decomposition. Racemization (if using chiral starting material): The alpha-proton is acidic and can be removed, leading to a loss of stereochemical purity. Use milder coupling agents with HOBt to prevent this.[4]
Low isolated yield after workup 5. Inefficient Purification Aqueous Workup: N-methyl-2-phenylpropanamide has some polarity. During extraction, ensure you are not losing product to the aqueous layer. Back-extract the aqueous layer with your organic solvent. Recrystallization: Finding a suitable solvent system is critical. You need a solvent in which the amide is soluble when hot but sparingly soluble when cold. Start by testing solvent systems like ethyl acetate/hexanes or ethanol/water.[7]

Problem 2: I am using DCC as a coupling agent and have a white precipitate that is hard to filter. What is it and how do I remove it?

Answer: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. DCU is notoriously insoluble in many common organic solvents, making its removal by filtration the standard method.

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. When the amine attacks this intermediate, the stable DCU urea is formed as a leaving group.

Solutions for DCU Removal:

  • Filtration: This is the first step. After the reaction is complete (as determined by TLC), filter the reaction mixture through a sintered glass funnel or Celite pad to remove the bulk of the DCU.

  • Solvent Choice: Running the reaction in dichloromethane (DCM) is often advantageous because DCU is very poorly soluble in it, maximizing its precipitation.

  • Post-Workup Precipitation: If DCU remains after filtration and workup, you can often remove it by concentrating the crude product and then adding a solvent in which your desired amide is soluble but DCU is not (e.g., diethyl ether). The DCU will precipitate and can be removed by a second filtration.

  • Switch to a Water-Soluble Carbodiimide: To avoid this issue entirely, use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup.[4]

Experimental Protocols

The following are detailed, field-proven protocols for the synthesis of N-methyl-2-phenylpropanamide.

Protocol 1: Acyl Chloride Method

This protocol is adapted from standard procedures for the synthesis of amides from carboxylic acids.[1][2]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation a Dissolve 2-phenylpropanoic acid in anhydrous DCM b Cool to 0°C a->b c Add SOCl₂ (1.2 eq) dropwise b->c d Warm to RT, stir for 1-2h c->d e Concentrate in vacuo d->e f Dissolve crude acyl chloride in anhydrous DCM e->f Use immediately g Cool to 0°C f->g h Add methylamine solution (2.1 eq) dropwise g->h i Warm to RT, stir for 2-4h h->i j Proceed to Workup i->j

Caption: Workflow for the Acyl Chloride synthesis method.

Materials:

  • 2-Phenylpropanoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methylamine solution (e.g., 40% in H₂O, or 2M in THF) (2.1 eq)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-phenylpropanoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • Slowly add the methylamine solution (2.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess methylamine), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-phenylpropanamide.

    • The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: EDC/HOBt Coupling Method

This protocol is a standard procedure for peptide coupling, optimized for minimizing racemization.[4]

Materials:

  • 2-Phenylpropanoic Acid (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Methylamine solution (e.g., 2M in THF) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a solution of 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

    • Slowly add the methylamine solution (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer extensively with saturated aqueous NaHCO₃ solution (3-4 times to remove DMF and the water-soluble urea byproduct) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. (URL: [Link])

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)
  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine. (URL: [Link])

  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google P
  • WO 2014/188453 A2 - Novel process for the prepar
  • ResearchGate. (2014). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). (URL: [Link])

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? (URL: [Link])

  • Organic Syntheses. 2-phenylpropionic acid. (URL: [Link])

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. (URL: [Link])

  • PubChem - NIH. 2-Phenylpropionic acid. (URL: [Link])

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. (URL: [Link])

  • ResearchGate. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? (URL: [Link])

  • The Good Scents Company. 2-phenyl propionic acid. (URL: [Link])

  • European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. (URL: [Link])

  • European Patent Office. (1994). Purification of N-methyl-2-pyrrolidone. (URL: [Link])

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. (URL: [Link])

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (URL: [Link])

  • Google Patents. (2006). Method for purifying n-methyl-2-pyrrolidone. (URL: )
  • U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (URL: [Link])

  • Common Organic Chemistry. N-Methyl-2-pyrrolidone (NMP). (URL: [Link])

  • LyondellBasell. N-Methyl-2-Pyrrolidone. (URL: [Link])

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Technical Support Center: Optimizing Solvent Conditions for N-methyl-2-phenylpropanamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N-methyl-2-phenylpropanamide (CAS 58265-30-8). This guide is designed for researchers and drug development professionals seeking to optimize solvent conditions, resolve stereodynamic challenges, and troubleshoot common crystallization failures such as "oiling out" or poor yield.

By applying thermodynamic modeling and stereodynamic principles, this guide provides self-validating protocols to ensure high-purity crystalline recovery of this valuable synthetic intermediate[1].

I. Frequently Asked Questions & Troubleshooting

Q1: My N-methyl-2-phenylpropanamide "oiled out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. For N-methyl-2-phenylpropanamide, this typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solvent system is too nonpolar, preventing proper hydrogen-bond-mediated nucleation.

Troubleshooting Steps:

  • Adjust the Solvent Ratio: If using a binary system (e.g., ethanol/water), the polarity might be insufficient. Introduce a co-solvent to modify the polarity of the crystallization medium. Increasing the water fraction slightly can force the compound out of the oil phase, but must be done below the melting point.

  • Lower the Nucleation Temperature: Ensure the solution is cooled to a temperature strictly below the melting point of N-methyl-2-phenylpropanamide before supersaturation is reached.

  • Seeding: Introduce a pure seed crystal at a temperature slightly below the saturation point. This bypasses the high activation energy required for spontaneous nucleation and provides a template for crystal growth.

Q2: How do I select the optimal solvent system to maximize yield and purity?

A2: Single solvents rarely provide the ideal balance of high solubility at elevated temperatures and low solubility at cold temperatures. We recommend utilizing multisolvent systems optimized via thermodynamic models like the NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) model[2]. For primary and secondary amides, binary combinations such as Ethanol/Water or Ethyl Acetate/Hexanes are highly effective. Ethanol disrupts intermolecular amide hydrogen bonds at high temperatures, while the addition of water (antisolvent) drives the thermodynamic driving force for crystallization upon cooling[2].

Q3: How does crystallization affect the stereodynamics and atropisomerism of this compound?

A3: N-methyl-2-phenylpropanamide and its derivatives exhibit complex stereodynamics. The rotational preferences around the N–Ar axis and the adjacent stereocenter can lead to atropisomerism. Under thermal conditions, the chiral axis is highly stable, but under basic conditions, both the stereocenter and the chiral axis can equilibrate via enolate formation[3][4]. If enantiomeric enrichment is required, iterative crystallization coupled with thermal racemization can be employed to decouple these processes and achieve a stepwise dynamic kinetic resolution[3].

II. Quantitative Data: Solvent Screening Parameters

The following table summarizes the predictive performance of common solvent systems for N-methyl-2-phenylpropanamide based on solid-liquid equilibrium (SLE) behavior and polarity indices.

Solvent SystemVolume RatioPolarity IndexSolute Solubility (Hot)Solute Solubility (Cold)Impurity RejectionTypical Yield
Ethanol / Water 70:306.2HighVery LowExcellent> 85%
Ethyl Acetate / Hexanes 50:502.2ModerateLowGood70 - 80%
Toluene 1002.4HighModeratePoor< 60%
Methanol / Water 80:206.6Very HighLowModerate75 - 85%

Note: Yields are highly dependent on the initial purity of the crude material and the cooling profile applied.

III. Experimental Protocol: Step-by-Step Cooling-Antisolvent Crystallization

This self-validating protocol utilizes a binary solvent system (Ethanol/Water) to maximize yield while preventing oiling out.

Step 1: Initial Dissolution

  • Weigh the crude N-methyl-2-phenylpropanamide and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add the minimum volume of 95% Ethanol required to completely dissolve the solid at 70°C. Causality: Minimizing solvent maximizes the supersaturation generated during the cooling phase.

Step 2: Antisolvent Addition

  • While maintaining the temperature at 70°C, add purified water (antisolvent) dropwise until the solution becomes faintly turbid.

  • Add 1-2 drops of Ethanol until the solution becomes perfectly clear again. Causality: This establishes a state exactly at the saturation boundary.

Step 3: Controlled Cooling and Seeding

  • Cool the solution slowly at a rate of 0.2°C/min to 45°C. Causality: Slow cooling prevents localized high supersaturation, which leads to oiling out and traps impurities.

  • At 45°C, introduce 0.1% (w/w) of pure N-methyl-2-phenylpropanamide seed crystals.

  • Continue cooling at 0.1°C/min down to 5°C. Hold at 5°C for 2 hours to complete crystal growth.

Step 4: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with a minimal amount of ice-cold 30% Ethanol/Water to remove residual mother liquor containing dissolved impurities.

  • Dry the crystals under vacuum at 40°C until a constant weight is achieved.

IV. Crystallization Workflow & Troubleshooting Pathway

G Start Crude N-methyl-2- phenylpropanamide SolventScreen Solvent Screening (NRTL-SAC Model) Start->SolventScreen Dissolution Dissolution at Elevated Temp (70°C) SolventScreen->Dissolution Cooling Controlled Cooling & Seeding (45°C) Dissolution->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Adjust Adjust Co-solvent Ratio & Reheat OilingOut->Adjust Yes (Liquid Phase) Crystallization Crystal Growth & Vacuum Isolation OilingOut->Crystallization No (Solid Nucleation) Adjust->Dissolution

Fig 1: Decision tree for N-methyl-2-phenylpropanamide crystallization and oiling-out resolution.

V. References

  • Industrial & Engineering Chemistry Research. "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems". ACS Publications. Available at:[Link]

  • Chemical Reviews. "Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage". ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "The Journal of Organic Chemistry Vol. 78 No. 8". ACS Publications. Available at:[Link]

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Reducing side products during the synthesis of N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Methyl-2-phenylpropanamide Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter yield-limiting side reactions when synthesizing N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid and methylamine. Whether you are developing chiral therapeutics or scaling up an intermediate, controlling the reaction microenvironment is critical.

This guide bypasses generic advice to provide mechanistic troubleshooting, field-proven protocols, and self-validating workflows designed to eliminate racemization, hydrolysis, and byproduct accumulation.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Understanding the causality of your side products is the first step to eliminating them. The diagram below maps the competing pathways during a standard carbodiimide-mediated amidation.

Workflow Acid 2-Phenylpropanoic Acid ActInt O-Acylisourea (Reactive) Acid->ActInt EDC Addition Side1 N-Acylurea (Byproduct) ActInt->Side1 O-to-N Rearrangement (Slow Amine) ActiveEst OBt Active Ester ActInt->ActiveEst + HOBt (Fast) Side2 Achiral Enolate (Racemization) ActInt->Side2 Base Abstraction Product N-Methyl-2-phenylpropanamide ActiveEst->Product + Methylamine Side2->Product + Methylamine (Loss of Chirality)

Mechanistic pathways of EDC/HOBt coupling and side-product formation.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I observing significant racemization of my chiral (2S)-2-phenylpropanoic acid starting material? A: Racemization during the activation of 2-phenylpropanoic acid is primarily driven by the abstraction of the acidic alpha-proton, leading to a planar, achiral enolate intermediate[1]. Because the alpha-carbon is adjacent to an activating group, strong bases or slow coupling kinetics increase the probability of enolization. To prevent this, use a modern coupling additive like 1-hydroxybenzotriazole (HOBt) alongside EDC. HOBt rapidly converts the highly reactive O-acylisourea intermediate into an active OBt ester, which is significantly less prone to racemization and readily undergoes nucleophilic attack by methylamine[2].

Q: My LC-MS shows a mass corresponding to an N-acylurea byproduct. How do I eliminate this? A: The N-acylurea byproduct forms via an O-to-N rearrangement of the O-acylisourea intermediate when using carbodiimides like EDC or DCC. This rearrangement is a unimolecular side reaction that competes directly with the desired bimolecular nucleophilic attack. It typically occurs if the amine (methylamine) is added too slowly, or if the intermediate is left to stand without an additive. Causality & Fix: By adding HOBt, you outcompete the rearrangement because HOBt is a superior nucleophile that rapidly traps the O-acylisourea[3]. Ensure HOBt is pre-mixed with the acid and EDC before introducing the methylamine.

Q: I am using the acid chloride route (oxalyl chloride), but I'm getting high levels of hydrolysis and dimerization (anhydride formation). A: The intermediate 2-phenylpropanoyl chloride is highly sensitive to trace moisture. Hydrolysis regenerates the starting 2-phenylpropanoic acid, which can then react with unreacted acid chloride to form a symmetric anhydride side product. Causality & Fix: This is a cascading failure caused by water. Ensure strict anhydrous conditions using flame-dried glassware and an inert atmosphere. Alternatively, consider using a catalytic triphenylphosphine oxide / oxalyl chloride system; this generates a highly active phosphonium intermediate in situ, driving the reaction to completion in under 10 minutes and minimizing exposure time for side reactions[4].

Part 3: Quantitative Data & Reagent Selection

Selecting the right coupling microenvironment dictates your impurity profile. The table below summarizes the quantitative risk profiles of various reagent systems based on empirical laboratory data.

Table 1: Relative Risk of Side Products Based on Coupling Conditions

Coupling Reagent / AdditivePrimary Side Product RiskRacemization RiskTypical Yield
DCC alone N-acylurea, Insoluble DCU pptHigh40 - 60%
EDC + HOBt Minimal (Water-soluble urea)Low80 - 95%
Oxalyl Chloride Anhydride, HydrolysisModerate70 - 85%
PyBOP / DIPEA Guanidinylation (Excess amine)Low85 - 95%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following standard operating procedure (SOP) incorporates self-validating checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol: Racemization-Free Synthesis via EDC/HOBt Coupling

Step 1: Pre-activation (Anhydrous Control) In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 eq of (2S)-2-phenylpropanoic acid in anhydrous DMF (0.1–0.3 M)[5]. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling suppresses the thermal kinetic energy required for the base-catalyzed enolization of the alpha-carbon[1].

Step 2: Additive and Reagent Addition (Trapping the Intermediate) Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl to the chilled solution[2]. Stir the mixture at 0 °C for 30 minutes to allow complete formation of the OBt active ester. Self-Validation Checkpoint: Spot the reaction on a TLC plate. You should observe the complete consumption of the starting acid and the appearance of a new, less polar spot (the active ester). If starting material remains, verify the quality of your EDC.

Step 3: Amidation (Nucleophilic Attack) Slowly add 2.0 eq of methylamine (preferably as a 2.0 M solution in THF to maintain anhydrous conditions) to the reaction mixture at 0 °C[2]. Allow the reaction to warm to room temperature and stir for 2-4 hours[1].

Step 4: Differential Workup (Chemical Validation) Quench the reaction with water and extract with ethyl acetate. Perform the following sequential washes to chemically validate the purity of your organic layer:

  • Wash with 1M HCl: Removes unreacted methylamine and basic coupling byproducts.

  • Wash with Saturated NaHCO₃: Removes unreacted 2-phenylpropanoic acid and acidic additives (HOBt)[1].

  • Wash with Brine: Removes residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Final Validation: If your crude NMR or LC-MS still shows impurities after this specific sequence, the contaminants are neutral species (e.g., N-acylurea or anhydrides), indicating a failure in Step 2 timing.

References

  • Benchchem. "How to avoid racemization during 2-phenylpropanamide synthesis". Benchchem. 1

  • Benchchem. "Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide". Benchchem. 2

  • Aapptec Peptides. "Coupling Reagents". Peptide.com. 3

  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents". Luxembourg-bio.com.

  • Organic Letters. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide". ACS Publications. 4

  • Journal of Medicinal Chemistry. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery". ACS Publications.5

Sources

Overcoming steric hindrance in the amidation of N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in the Synthesis of N-methyl-2-phenylpropanamide

Welcome to the Advanced Applications Support Center. Synthesizing N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid and methylamine is a classic example of a sterically encumbered amidation. The α -methyl group and the adjacent phenyl ring create a highly congested steric environment around the carbonyl carbon. This physical bulk shields the electrophilic center from nucleophilic attack by methylamine, frequently resulting in stalled reactions, poor yields, and the accumulation of dead-end byproducts.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric penalties.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: My standard EDC/HOBt coupling is stalling at 30% conversion, and LC-MS shows the accumulation of a major byproduct. What is happening? A: The steric hindrance of the α -branched 2-phenylpropanoic acid severely retards the nucleophilic attack of methylamine on the highly reactive O-acylisourea intermediate. Because the desired amidation pathway is kinetically blocked, the O-acylisourea undergoes a rapid, irreversible intramolecular rearrangement to form an unreactive N-acylurea byproduct 1.

Resolution: Switch your additive from HOBt to HOAt (1-hydroxy-7-azabenzotriazole). The causality here is electronic: the nitrogen atom at the 7-position of the HOAt pyridine ring provides intramolecular general base catalysis. It forms a hydrogen bond with the incoming methylamine, perfectly orienting it along the Bürgi-Dunitz trajectory and stabilizing the transition state. This neighboring group effect effectively neutralizes the steric blockade 2.

Q2: We are scaling up this synthesis and must avoid the explosive hazards associated with HOAt/HOBt. We switched to CDI (N,N'-Carbonyldiimidazole), but the reaction stops completely at the intermediate stage. How do we push it forward? A: CDI is an excellent, safe reagent for initially activating 2-phenylpropanoic acid. However, the resulting acyl imidazole intermediate is notoriously stable. When flanked by the bulky α -methyl and phenyl groups, this intermediate becomes almost entirely unreactive toward aliphatic amines 3.

Resolution: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a nucleophilic catalyst. While traditionally viewed strictly as a non-nucleophilic base, DBU attacks the sterically hindered acyl imidazole to form a transient, highly reactive N-acyl-DBU intermediate. This new intermediate is significantly more susceptible to aminolysis by methylamine, rapidly driving the reaction to completion 4.

Part 2: Quantitative Data & Reagent Comparison

To assist in your experimental design, the following table summarizes the performance metrics of various activation strategies specifically applied to the amidation of 2-phenylpropanoic acid with methylamine.

Activation StrategyAdditive / CatalystTypical Yield (%)Reaction TimePrimary LimitationScalability Profile
EDC (Carbodiimide) None< 15%24 hMassive N-acylurea formationPoor
EDC (Carbodiimide) HOBt30 - 45%18 hKinetically slow; side reactionsModerate
EDC (Carbodiimide) HOAt85 - 92%2 - 4 hShock-sensitive additivePoor (Safety risks)
CDI (Imidazole) None< 5%48 hAcyl imidazole is unreactiveExcellent (but fails)
CDI (Imidazole) DBU (0.5 equiv) 88 - 95% 4 - 6 h Requires anhydrous conditions Excellent (Recommended)
Part 3: Mechanistic Workflows & Visualizations

Carbodiimide_Pathway Substrate 2-Phenylpropanoic Acid + Methylamine Activation Carbodiimide (EDC) Activation Substrate->Activation O_Acyl O-Acylisourea Intermediate (Sterically Hindered) Activation->O_Acyl PathA Direct Attack (Kinetically Slow) O_Acyl->PathA No Additive PathB N-Acylurea Rearrangement (Fast Dead-End) O_Acyl->PathB Steric Block PathC HOAt Addition (Neighboring Group Effect) O_Acyl->PathC + HOAt Product N-methyl-2-phenylpropanamide (Target Product) PathA->Product Waste N-Acylurea Byproduct (Yield Loss) PathB->Waste PathC->Product Accelerated

Mechanistic divergence in carbodiimide activation of sterically hindered acids.

CDI_DBU_Pathway Acid 2-Phenylpropanoic Acid CDI CDI Activation (-CO2, -Imidazole) Acid->CDI AcylIm Acyl Imidazole (Stable/Unreactive) CDI->AcylIm DBU DBU Catalyst (Nucleophilic Attack) AcylIm->DBU Rate Limiting Step ActiveInt N-Acyl-DBU Intermediate DBU->ActiveInt Activation Amine Methylamine Addition ActiveInt->Amine Fast Aminolysis Final Target Amide Amine->Final

DBU-catalyzed CDI amidation pathway overcoming steric barriers.

Part 4: Verified Experimental Protocol

Protocol: Scalable Synthesis of N-methyl-2-phenylpropanamide via DBU-Catalyzed CDI Amidation

This methodology utilizes a self-validating workflow to ensure intermediate formation before committing the amine.

Materials Required:

  • 2-Phenylpropanoic acid (1.0 equiv, 10.0 mmol)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 equiv, 11.0 mmol)

  • DBU (0.5 equiv, 5.0 mmol)

  • Methylamine (2.0 M solution in THF) (1.5 equiv, 15.0 mmol)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (0.5 M, 20 mL)

Step-by-Step Procedure:

  • Acid Activation: Charge a flame-dried round-bottom flask with 2-phenylpropanoic acid and anhydrous 2-MeTHF under a nitrogen atmosphere. Add CDI in a single portion.

    • Causality: CDI reacts with the carboxylic acid to form the mixed anhydride, which rapidly decarboxylates to form the acyl imidazole.

  • Self-Validation Check 1 (Visual & Analytical): Stir at 25 °C. You will observe immediate CO2​ effervescence. Wait until gas evolution completely ceases (approx. 1-2 hours).

    • Validation: Pull a 10 µL aliquot, quench into 1 mL of methanol, and inject into LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the acyl imidazole with methanol), confirming 100% consumption of the starting acid.

  • Catalyst Addition: Once the acyl imidazole formation is confirmed, add DBU (0.5 equiv) to the reaction mixture.

    • Causality: DBU breaks the stable resting state of the sterically hindered acyl imidazole, forming the highly reactive N-acyl-DBU species.

  • Aminolysis: Dropwise add the methylamine solution (2.0 M in THF). Stir the reaction at 40 °C for 4 hours.

  • Self-Validation Check 2: Monitor by HPLC at 210 nm. The acyl imidazole peak will disappear, replaced by the more polar N-methyl-2-phenylpropanamide peak.

  • Workup: Quench the reaction with 1 N HCl (20 mL) to protonate the imidazole and DBU into the aqueous layer. Extract with 2-MeTHF (2 × 15 mL). Wash the combined organic layers with 0.1 N NaOH (15 mL) to remove any trace unreacted acid, dry over MgSO4​ , filter, and concentrate in vacuo to yield the pure amide.

References
  • Benchchem. Classical Amidation Strategies for N-methyl-2-phenylpropanamide Synthesis.
  • University of Michigan.
  • D-NB. An Adaptive Auto‐Synthesizer using Online PAT Feedback to Flexibly Perform a Multistep Reaction.
  • Organic Letters, ACS Publications.

Sources

Technical Support Center: HPLC Method Development for N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing, optimizing, and troubleshooting HPLC methods for N-methyl-2-phenylpropanamide . Because this molecule features both a hydrophobic phenyl ring and a polar, hydrogen-bonding amide group—along with a chiral center at the C2 position—it presents unique chromatographic challenges.

This center provides causality-driven protocols and troubleshooting logic to ensure your methods are robust, reproducible, and self-validating.

Method Development Workflow Architecture

To successfully analyze N-methyl-2-phenylpropanamide, the analytical goal must first be defined. The workflow diverges significantly depending on whether the objective is assessing achiral chemical purity or resolving its enantiomers.

G Start N-methyl-2-phenylpropanamide Sample Goal Analysis Goal? Start->Goal Achiral Purity / Achiral Analysis (RP-HPLC) Goal->Achiral Purity Chiral Enantiomeric Resolution (Chiral HPLC) Goal->Chiral Chirality RP_Col Select C18/C8 Column (End-capped) Achiral->RP_Col Chiral_Col Select Chiral Stationary Phase (e.g., Whelk-O1 or Amylose) Chiral->Chiral_Col RP_MP Mobile Phase: H2O/MeCN + 0.1% Formic Acid RP_Col->RP_MP Chiral_MP Mobile Phase: Hexane/IPA (Normal Phase) Chiral_Col->Chiral_MP Opt Optimize Flow Rate, Temp & Gradient RP_MP->Opt Chiral_MP->Opt Valid Method Validation (ICH Q2) Opt->Valid

Decision matrix and workflow for achiral and chiral HPLC method development.

Core Experimental Protocols

Protocol A: Achiral RP-HPLC for Chemical Purity and Degradation Profiling

Why this matters: N-methyl-2-phenylpropanamide requires a balanced reversed-phase approach to retain the hydrophobic phenyl group while preventing secondary interactions with the amide moiety.

Step-by-Step Methodology:

  • Column Selection: Select a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Causality: End-capping masks acidic silanol groups on the silica surface, preventing hydrogen bonding with the amide carbonyl and nitrogen, which is a primary driver of peak tailing[1].

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Ultrapure water with 0.1% Formic Acid (v/v) or 10 mM Ammonium Acetate (pH 4.5).

    • Causality: Maintaining a slightly acidic pH ensures any residual silanols remain protonated (neutral), minimizing secondary ionic interactions[2]. Insufficient buffer capacity fails to mask the active sites on the silica surface[3].

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Gradient Design: Start at 10% B, ramp to 70% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

  • System Suitability (Self-Validation): Inject a reference standard. The method is validated for routine use only if the Tailing Factor ( Tf​ ) is ≤1.2 and theoretical plates ( N ) >5000 .

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Why this matters: The C2 stereocenter dictates that the molecule exists as two enantiomers (R and S). Chiral stationary phases (CSPs) rely on transient diastereomeric complex formation.

Step-by-Step Methodology:

  • Column Selection: Utilize a π -electron acceptor/donor CSP such as an (S,S)-Whelk-O1 column or an amylose/cellulose-based column (e.g., Chiralcel OD)[4][5].

    • Causality: The Whelk-O1 phase provides π−π interactions with the analyte's phenyl ring and dipole stacking/hydrogen bonding with the amide group, essential for chiral recognition[5][6].

  • Mobile Phase Preparation: Isocratic mixture of Hexane / Isopropanol (IPA) (e.g., 90:10 v/v).

    • Causality: Normal-phase conditions maximize the hydrogen-bonding interactions between the CSP and the amide, which are often quenched in highly aqueous reversed-phase environments[7].

  • Flow Rate & Temperature: Set flow rate to 0.8 - 1.0 mL/min and maintain column temperature at 25 °C. Lower temperatures often enhance chiral resolution by stabilizing the transient diastereomeric complexes[8].

  • System Suitability (Self-Validation): The resolution factor ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 for baseline separation.

Troubleshooting Guides & FAQs

Troubleshooting Issue Identify Chromatographic Issue Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Resolution Poor Chiral Resolution (Rs < 1.5) Issue->Resolution Drift Retention Time Drift Issue->Drift Tail_Fix1 Check Mobile Phase pH (Protonate Silanols) Tailing->Tail_Fix1 Tail_Fix2 Use End-Capped Column Tailing->Tail_Fix2 Res_Fix1 Decrease Polar Modifier (e.g., IPA %) Resolution->Res_Fix1 Res_Fix2 Lower Column Temperature Resolution->Res_Fix2 Drift_Fix1 Check Pump Proportioning Valve Drift->Drift_Fix1 Drift_Fix2 Thermostat Column Compartment Drift->Drift_Fix2 Success System Suitability Passed Tail_Fix1->Success Tail_Fix2->Success Res_Fix1->Success Res_Fix2->Success Drift_Fix1->Success Drift_Fix2->Success

Troubleshooting logic tree for resolving common HPLC issues with amides.

Q1: I am observing severe peak tailing for N-methyl-2-phenylpropanamide in my RP-HPLC method. How do I correct this?

  • Root Cause: Peak tailing for amides is predominantly caused by secondary interactions between the amide functional group and unbonded, ionized silanol groups (Si-O⁻) on the silica stationary phase[1].

  • Resolution Strategy:

    • Check Mobile Phase pH: Ensure the pH is strictly controlled. Lowering the pH (e.g., to 3.0 using formic acid) protonates residual silanols, neutralizing them and cutting off the secondary interaction pathway[2].

    • Buffer Concentration: If using a buffer, ensure the concentration is sufficient (10-25 mM). Insufficient buffer capacity fails to mask the active sites on the silica surface[3].

    • Column Chemistry: Switch to a highly deactivated, heavily end-capped column, or a column with polar-embedded groups designed to shield silanols[9].

Q2: My chiral separation on a Whelk-O1 column shows poor resolution ( Rs​<1.0 ) between the two enantiomers. What parameters should I adjust?

  • Root Cause: The transient diastereomeric complex formed between the enantiomers and the chiral selector is either too weak or the kinetics of exchange are too fast, blurring the separation[6].

  • Resolution Strategy:

    • Decrease the Modifier Concentration: Reduce the percentage of Isopropanol (IPA) in the Hexane mobile phase (e.g., from 10% to 5%). This increases the retention factor ( k′ ), allowing more time for chiral recognition interactions to occur.

    • Lower the Column Temperature: Thermodynamics play a massive role in chiral HPLC. Dropping the column oven temperature from 25 °C to 15 °C or 10 °C typically increases the energy difference ( ΔΔG ) between the diastereomeric complexes, improving resolution[8].

Q3: The retention times are drifting continuously across my sequence. How can I stabilize them?

  • Root Cause: Retention time drift in both RP and NP HPLC is generally a symptom of mobile phase composition changes, temperature fluctuations, or inadequate column equilibration[10].

  • Resolution Strategy:

    • Normal Phase (Chiral): Hexane/IPA mixtures are highly susceptible to selective evaporation of the more volatile solvent. Ensure mobile phase bottles are tightly capped and use a dedicated mixer[10].

    • Reversed Phase: Verify the proportioning valve is functioning correctly. A drift of 1 °C in ambient/column temperature can shift retention times by 1-2%. Always use a thermostatted column compartment[10].

Quantitative Data Summary

Table 1: Target Chromatographic Parameters and Acceptance Criteria for N-methyl-2-phenylpropanamide Analysis

ParameterAchiral RP-HPLC TargetChiral NP-HPLC TargetCausality / Impact
Retention Factor ( k′ ) 2.0 - 10.01.0 - 5.0Ensures analyte is not eluting in the void volume and avoids excessive run times.
Tailing Factor ( Tf​ ) ≤1.2 ≤1.5 Prevents peak integration errors and indicates suppression of silanol interactions.
Resolution ( Rs​ ) >2.0 (from impurities) ≥1.5 (between enantiomers)Guarantees baseline separation for accurate quantitation of optical/chemical purity.
Theoretical Plates ( N ) >5000 >2000 Measures column efficiency and band broadening.

References

  • HPLC Troubleshooting Guide - hplc.eu. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments - scioninstruments.com. Available at: [Link]

  • HPLC Troubleshooting Guide - lcms.cz. Available at: [Link]

  • A Facile Synthesis of Carboxamides by Dehydration Condensation - cas.cz. Available at: [Link]

  • Rotational isomers of N-methyl-N-arylacetamides and their derived enolates - nih.gov. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - eijppr.com. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - phenomenex.com. Available at:[Link]

  • Peak Tailing in HPLC - elementlabsolutions.com. Available at:[Link]

Sources

Technical Support Center: Scaling Up Amidation for N-methyl-2-phenylpropanamide Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals and chemical engineers, we understand that transitioning the synthesis of N-methyl-2-phenylpropanamide from a benchtop round-bottom flask to a pilot-scale jacketed reactor is rarely a simple multiplication of reagents. Scale-up introduces complex thermodynamic variables, heat transfer limitations, and kinetic shifts that can severely impact yield and chiral purity.

This guide is engineered to help you troubleshoot temperature-related anomalies, understand the causality behind reaction stalling, and implement self-validating protocols for robust amide bond formation.

Process Optimization & Troubleshooting Workflow

AmidationOptimization Start Scale-up Amidation: N-methyl-2-phenylpropanamide TempCheck Identify Activation Method Start->TempCheck Direct Direct Thermal Amidation (No Coupling Reagents) TempCheck->Direct Coupling Chemical Activation (e.g., Acid Chloride, T3P) TempCheck->Coupling Equilibrium Equilibrium Stalls at ~60% Due to H2O Byproduct Direct->Equilibrium Exotherm High Exotherm Risk Heat Transfer Limited Coupling->Exotherm Vacuum Apply Vacuum/Inert Gas Stripping (Maintain 120°C) Equilibrium->Vacuum Shift Equilibrium Cooling Fed-Batch Addition Active Cooling (0°C - 5°C) Exotherm->Cooling Control Transients Success Optimized Yield & Purity Vacuum->Success Chiral Is the Substrate Chiral? (Risk of C2 Epimerization) Cooling->Chiral T3P Use T3P/Pyridine System (Hold at 0°C) Chiral->T3P Yes (e.g., (S)-enantiomer) Standard Standard Workup Chiral->Standard No (Racemic) T3P->Success Standard->Success

Decision workflow for temperature control and optimization during amidation scale-up.

Frequently Asked Questions (FAQs) & Diagnostics

Q1: Why does the yield of N-methyl-2-phenylpropanamide drop significantly when moving from a 100 mL flask to a 50 L reactor, despite using the exact same stoichiometry? A: This is a classic chemical engineering challenge rooted in the thermodynamics of amide bond formation. The activation of 2-phenylpropanoic acid is highly exothermic. At the bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 50 L reactor, heat transfer is severely limited, leading to localized temperature spikes (thermal transients)[1]. These "hot spots" accelerate competing side reactions, such as the hydrolysis of the activated intermediate or the formation of unwanted byproducts. To resolve this, transition to a "fed-batch" addition strategy where the activating agent is dosed continuously, allowing the reactor's cooling jacket to maintain a strict internal temperature[1].

Q2: We are synthesizing the enantiopure version, (S)-N-methyl-2-phenylpropanamide, but scale-up results in high levels of epimerization at the C2 position. How can we optimize the temperature to prevent this? A: The C2 proton of 2-phenylpropanoic acid is highly acidic due to the adjacent phenyl ring and carbonyl group. Elevated temperatures during the activation step promote the formation of a ketene or enol intermediate, which rapidly racemizes[2]. To suppress epimerization on a kilogram scale, temperature control alone is insufficient; you must pair it with the right reagent. We recommend using T3P (n-propanephosphonic acid anhydride) with pyridine. T3P allows the coupling to proceed smoothly at 0 °C to room temperature, bypassing the harsh thermal conditions that trigger racemization. Studies demonstrate that maintaining the reaction at 0 °C during T3P addition restricts epimerization to as low as 1.0–1.5%[2].

Q3: We are attempting a direct, non-catalytic amidation of 2-phenylpropanoic acid with methylamine to avoid expensive coupling reagents. The reaction stalls at 60% conversion at 120 °C. Should we increase the temperature further? A: No. Increasing the temperature beyond 120 °C will likely lead to thermal degradation and overcondensation byproducts rather than improving the yield[3]. Direct amidation is an equilibrium-limited condensation reaction that produces water as a byproduct. The stalling at 60% conversion is a thermodynamic limit, not a kinetic one. Instead of raising the temperature, apply process intensification techniques to shift the equilibrium. Implement vacuum stripping or continuous inert gas (nitrogen) sparging through the reactor to continuously remove the volatile water byproduct as it forms[3]. This drives the reaction forward according to Le Chatelier's principle.

Q4: What are the practical temperature limits for choosing a solvent in large-scale amidation? A: Solvent selection on a large scale is dictated by reagent solubility, cost, and the ability to control the internal temperature during the exothermic coupling phase[4]. If you are using highly reactive acid chlorides, the solvent must remain liquid and non-viscous at low temperatures (−10 to 0 °C)[4]. Ensure your chosen solvent does not freeze or cause the intermediate to precipitate at your optimized cooling temperature, as precipitation will halt the reaction kinetics entirely.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Temperature and Reagent Effects on Amidation Scale-Up

MethodTemperature ProfileConversion YieldEpimerization (%)Primary Scale-Up Limitation
Direct Amidation (Closed) 120 °C - 150 °C~60%High (>15%)Equilibrium stalled by H₂O accumulation[3]
Direct Amidation (Vacuum) 120 °C>90%High (>15%)Thermal degradation at prolonged high temps[3]
Acid Chloride / Amine -10 °C to 20 °C85%Moderate (5-10%)Exothermic heat transfer management[4]
T3P / Pyridine 0 °C to 20 °C>90%Very Low (1.0 - 1.5%)Reagent cost at multi-ton scale[2]
Self-Validating Experimental Protocol

Low-Epimerization Scale-Up Synthesis of N-methyl-2-phenylpropanamide Objective: Synthesize N-methyl-2-phenylpropanamide using T3P/Pyridine with strict thermal control to prevent C2 epimerization. Causality Check: This protocol relies on the mild activation energy of T3P, which allows the reaction to proceed at 0 °C, thereby kinetically trapping the chiral center and preventing enolization[2].

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen. Charge the reactor with 2-phenylpropanoic acid (1.0 equiv) and ethyl acetate (EtOAc) to achieve a 0.5 M concentration.

  • Amine Addition: Add methylamine hydrochloride (1.2 equiv) to the suspension. (Note: Using the hydrochloride salt is preferred on scale as it is easier to handle than methylamine gas, though it requires additional base).

  • Base Addition & Cooling: Add pyridine (3.0 equiv). The pyridine acts as both the base to liberate methylamine and the catalyst for T3P activation[2]. Initiate active cooling on the reactor jacket to bring the internal temperature to exactly 0 °C.

  • Controlled Activation (Critical Step): Begin a fed-batch addition of T3P (50% solution in EtOAc, 1.2 equiv) via a dosing pump. Adjust the feed rate so that the internal temperature does not exceed 5 °C.

    • Validation Check: Monitor the heat evolution; if the internal temperature rises above 5 °C, pause the addition immediately. The low temperature is the primary kinetic defense against enolization and subsequent epimerization[2].

  • Maturation: Once addition is complete, maintain the reaction at 0 °C for 1 hour, then gradually remove the cooling jacket and allow the system to warm to 20 °C (room temperature) over 2 hours.

  • Work-up: Quench the reaction with water. The byproduct of T3P is highly water-soluble, allowing for a clean phase separation[2]. Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine. Concentrate under reduced pressure to yield the highly pure amide.

References
  • Title: Amidation Reaction System: Kinetic Studies and Improvement by Product Removal Source: ACS Omega URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Scale-up Source: University of Huddersfield Repository URL: [Link]

Sources

Validation & Comparative

LC-MS methods for validating the purity of N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Strategies for the Purity Validation of N-methyl-2-phenylpropanamide

N-methyl-2-phenylpropanamide (C10H13NO, MW: 163.22 g/mol ) is a substituted propanamide serving as a critical building block and intermediate in synthetic organic chemistry and pharmaceutical development[1]. Because impurities generated during intermediate synthesis inevitably cascade into the final Active Pharmaceutical Ingredient (API), rigorous analytical control at the intermediate stage is not merely a regulatory checkbox—it is a strategic necessity[2].

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides baseline quantitative data, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard. LC-MS enables the confident identification of unknown impurities, structural differentiation of isomers, and the tracking of impurity formation mechanisms[2]. This guide objectively compares LC-MS modalities and provides a self-validating protocol for assessing the purity of N-methyl-2-phenylpropanamide.

Mechanistic Causality: Selecting the Optimal LC-MS Modality

Selecting the optimal LC-MS parameters requires aligning the instrument's physics with the analyte's chemical properties.

1. Chromatographic Modality: RP-LC vs. HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, water-soluble compounds like aminoglycosides or small primary amides[3]. However, N-methyl-2-phenylpropanamide possesses a lipophilic phenyl ring. Consequently, Reversed-Phase Liquid Chromatography (RP-LC) utilizing a C18 stationary phase is vastly superior. The hydrophobic interactions between the C18 ligands and the phenyl ring ensure robust retention and reproducible chromatography, whereas HILIC would result in poor retention and peak shape[1].

2. Ionization Technique: ESI vs. APCI Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar and thermally labile molecules[1]. In positive ion mode (ESI+), the secondary amide nitrogen of N-methyl-2-phenylpropanamide readily accepts a proton, yielding a highly abundant [M+H]+ precursor ion at m/z 164.1[1]. Atmospheric Pressure Chemical Ionization (APCI) requires higher temperatures to vaporize the solvent, which introduces an unnecessary risk of thermal degradation for amide intermediates without offering a sensitivity advantage.

3. Mass Analyzer: HRMS vs. QqQ For initial purity validation and impurity profiling, High-Resolution Mass Spectrometry (HRMS, such as Q-TOF) is preferred. HRMS provides exact mass measurements, allowing analysts to distinguish isobaric impurities (e.g., positional isomers formed during amidation) that might co-elute with the main peak[4]. Conversely, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are optimal for routine, high-throughput quantitation of known impurities due to their unmatched sensitivity and dynamic range.

LCMS_Method_Selection compound N-methyl-2-phenylpropanamide (Target Analyte) chrom_step Chromatographic Separation compound->chrom_step rplc Reversed-Phase (C18) Optimal for lipophilic phenyl ring chrom_step->rplc Preferred hilic HILIC Suboptimal (insufficient polarity) chrom_step->hilic Avoid ion_step Ionization Strategy rplc->ion_step esi ESI (+) Protonates secondary amide ion_step->esi Soft Ionization apci APCI Risk of thermal degradation ion_step->apci ms_step Mass Spectrometry Analysis esi->ms_step hrms HRMS (Q-TOF) Exact mass for unknown impurities ms_step->hrms Purity Profiling qqq QqQ (MRM) High-throughput quantitation ms_step->qqq Routine Assay

Logical decision tree for LC-MS method selection for N-methyl-2-phenylpropanamide.

Comparative Performance Data

To objectively evaluate the analytical capabilities of different LC-MS configurations for N-methyl-2-phenylpropanamide, the following table summarizes their performance metrics based on standard pharmaceutical validation criteria[5][6].

ParameterRP-LC-HRMS (Q-TOF)RP-LC-QqQ (MRM)HILIC-QqQ
Primary Application Impurity identification & structural elucidationRoutine purity quantitation & trace analysisHighly polar metabolite analysis
Retention Mechanism Hydrophobic interaction (Phenyl ring)Hydrophobic interaction (Phenyl ring)Polar partitioning (Amide group)
Resolution of Isobars Excellent (Exact mass < 5 ppm error)Poor (Nominal mass resolution)Poor
Sensitivity (LOD) ~1-5 ng/mL< 0.1 ng/mL~10 ng/mL
Suitability for Target Optimal for method validationOptimal for high-throughput QA/QCSuboptimal (poor retention)

Self-Validating Experimental Protocol: LC-HRMS Purity Assessment

A robust analytical method must be self-validating, meaning the protocol itself inherently proves the reliability of the generated data. Method validation must adhere to ICH Q2(R2) and Q14 guidelines, ensuring specificity, accuracy, precision, and robustness[6].

Step 1: Sample Preparation & System Suitability

  • Causality: Preparing the sample in the initial mobile phase prevents solvent-induced peak distortion (e.g., fronting) that occurs when the injection solvent is stronger than the eluent.

  • Procedure: Dissolve N-methyl-2-phenylpropanamide in 5% Acetonitrile/95% Water (containing 0.1% Formic Acid) to a final concentration of 1.0 mg/mL. Prepare a System Suitability Test (SST) solution spiked with a known isobaric impurity at 0.1% (w/w).

  • Validation Check: The SST must demonstrate a resolution factor (Rs) ≥ 1.5 between the main peak and the impurity[6].

Step 2: Chromatographic Separation (RP-LC)

  • Causality: The C18 stationary phase interacts strongly with the phenyl moiety, while the acidic mobile phase keeps the amide protonated, ensuring sharp peak shapes and minimizing secondary interactions with free silanols.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry (ESI-HRMS)

  • Causality: High-Resolution MS (Q-TOF) differentiates the target compound from unknown synthesis by-products based on exact mass, which a standard UV detector cannot achieve[4].

  • Parameters: Electrospray Ionization in Positive mode (ESI+). Capillary Voltage: 3.5 kV. Drying Gas: 300°C at 10 L/min.

  • Target Ion: Extract the[M+H]+ chromatogram at the exact mass of m/z 164.1075.

Step 4: Data Processing & Purity Deconvolution

  • Causality: Relying solely on Area% from a Total Ion Chromatogram (TIC) is flawed due to varying ionization efficiencies among different molecules. A self-validating method cross-references MS peak purity with UV (PDA) data to confirm the absence of co-eluting species[7].

  • Validation Check: Calculate the peak purity ratio across the chromatographic peak. A peak purity score ≥ 0.99 confirms the absence of co-eluting hidden impurities[6]. Ensure the Limit of Quantitation (LOQ) for potential genotoxic impurities achieves a signal-to-noise (S/N) ratio > 10[5].

References

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. tianmingpharm.com. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. nih.gov. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. agilent.com. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. ut.ee.[Link]

  • Development and Validation of a Method for the Determination of Aminoglycosides in Foods using LC-MS/MS with a Zwitterionic HILI. lcms.cz. [Link]

Sources

Comparative analysis of amidation coupling reagents for N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of N-methyl-2-phenylpropanamide via the condensation of 2-phenylpropanoic acid and methylamine is a benchmark reaction for evaluating the efficacy of amidation coupling reagents. Because 2-phenylpropanoic acid possesses an alpha-chiral center adjacent to an aromatic ring, the benzylic alpha-proton is highly acidic. This structural feature makes the substrate exceptionally prone to base-catalyzed enolization and subsequent racemization during the carboxylic acid activation step[1].

As a Senior Application Scientist, I evaluate coupling reagents not just on raw yield, but on three critical metrics: stereochemical preservation, scalability, and workup efficiency. This guide objectively compares three distinct classes of coupling reagents—EDC/HOBt (carbodiimide), HATU (uronium), and T3P (phosphonic anhydride)—to establish the optimal self-validating protocol for this transformation.

Mechanistic Causality: Activation vs. Epimerization

The fundamental challenge in this synthesis is managing the kinetic competition between direct aminolysis (productive) and alpha-proton abstraction (destructive to chirality).

  • EDC/HOBt (The Classic Standard): EDC activates the acid to an O-acylisourea, which HOBt immediately traps to form a benzotriazole active ester[1]. While reliable, the reaction kinetics are moderate. If the methylamine nucleophilic attack is delayed, the active ester can undergo slow enolization, resulting in a slight degradation of enantiomeric excess (ee).

  • HATU (The High-Throughput Powerhouse): HATU generates a highly reactive HOAt ester, driving extremely fast amidation. However, HATU requires a strong tertiary amine base like DIPEA (pKa ~10.5) to initiate activation. In my experience, exposing the highly activated HOAt ester to DIPEA creates a high-risk environment for alpha-proton abstraction, frequently leading to significant epimerization (up to 10-20% racemization) if stoichiometry and temperature are not perfectly controlled[2].

  • T3P (The Stereochemical Champion): Propylphosphonic anhydride (T3P) operates via a fundamentally different mechanism, forming an acyl phosphate intermediate. When paired with a mild base like pyridine (pKa ~5.2), the system provides enough basicity to neutralize the methylamine hydrochloride salt and drive the reaction, but remains too weak to deprotonate the chiral alpha-center. This specific causality makes T3P the premier choice for preserving >99% ee in epimerization-prone substrates[3].

Visualizing the Reaction Pathways

AmidationWorkflow cluster_T3P T3P Pathway (Optimal) cluster_HATU HATU Pathway (High Risk) Start (S)-2-Phenylpropanoic Acid + Methylamine·HCl T3P_Reagent Add T3P + Pyridine (Mild Base) Start->T3P_Reagent HATU_Reagent Add HATU + DIPEA (Strong Base) Start->HATU_Reagent T3P_Inter Acyl Phosphate Intermediate T3P_Reagent->T3P_Inter T3P_Prod (S)-N-Methyl-2-phenylpropanamide (>99% ee) T3P_Inter->T3P_Prod Fast Aminolysis No Enolization HATU_Inter O-At Active Ester Intermediate HATU_Reagent->HATU_Inter HATU_Enol Enolization (Side Reaction) HATU_Inter->HATU_Enol Excess Base HATU_Prod (R/S)-N-Methyl-2-phenylpropanamide (80-90% ee) HATU_Inter->HATU_Prod Aminolysis HATU_Enol->HATU_Prod Racemization

Fig 1. Mechanistic divergence of T3P vs. HATU in the amidation of chiral 2-phenylpropanoic acid.

Quantitative Performance Comparison

To provide an objective baseline, the following table summarizes the typical performance metrics of these reagents when synthesizing N-methyl-2-phenylpropanamide from enantiopure (S)-2-phenylpropanoic acid.

Reagent SystemActivation IntermediateTypical Yield (%)Enantiomeric Purity (ee %)Byproduct RemovalScalability & Safety Profile
EDC·HCl / HOBt O-Acylisourea / Bt-Ester75 - 85%85 - 92%Aqueous extractionGood / Low toxicity
HATU / DIPEA HOAt Active Ester90 - 98%80 - 90%Chromatography often req.Poor / Shock-sensitive hazard[2]
T3P / Pyridine Acyl Phosphate88 - 95%> 99% Aqueous extractionExcellent / Highly safe[3]

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Synthesis (Optimal for Chiral Integrity)

This protocol is engineered as a self-validating system; the deliberate use of pyridine inherently prevents the reaction from crossing the basicity threshold required for enolization[3].

  • Preparation: Charge a dry round-bottom flask with (S)-2-phenylpropanoic acid (1.0 equiv, 10 mmol) and methylamine hydrochloride (1.2 equiv, 12 mmol) in ethyl acetate (0.5 M).

  • Base Addition: Add pyridine (3.0 equiv, 30 mmol) and stir the suspension at room temperature for 10 minutes.

    • Causality Note: Pyridine liberates the free methylamine while maintaining a mildly basic environment that cannot deprotonate the alpha-carbon.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Causality Note: The water-soluble T3P byproducts are completely removed in the aqueous phase, leaving the pure amide in the organic layer without the need for column chromatography[3].

Protocol B: HATU-Mediated Synthesis (High-Throughput Alternative)

Use this protocol only when stereochemical preservation is not the primary concern (e.g., using racemic starting material), as it offers superior reaction speed.

  • Preparation: Dissolve 2-phenylpropanoic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (0.2 M) at 0 °C.

  • Pre-Activation: Add DIPEA (1.5 equiv, 15 mmol) dropwise. Stir for exactly 5 minutes.

    • Causality Note: Prolonged pre-activation with DIPEA will cause immediate racemization. The active ester must be trapped by the amine as quickly as possible[2].

  • Amine Addition: Add methylamine hydrochloride (1.2 equiv, 12 mmol) followed immediately by a second portion of DIPEA (1.5 equiv, 15 mmol).

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Dilute heavily with ethyl acetate. Wash with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl and brine.

Conclusion

While HATU provides unmatched kinetic efficiency for routine amidations, the synthesis of N-methyl-2-phenylpropanamide demands strict stereochemical control. The T3P/pyridine system is objectively superior for this application, offering a scalable, safe, and highly enantioselective pathway that eliminates the need for chromatographic purification[3].

References

  • Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Benchchem. 1

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.2

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Structural Validation of N-methyl-2-phenylpropanamide: SCXRD vs. NMR and MicroED

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Synthetic Organic Chemists Content Type: Technical Comparison & Protocol Guide

The Structural Challenge of N-methyl-2-phenylpropanamide

N-methyl-2-phenylpropanamide (CAS 58265-30-8; Molecular Formula: C10H13NO) is a substituted propanamide that serves as a critical building block and intermediate in synthetic organic chemistry[1]. Structurally, it features a stereogenic center at the α-carbon and an N-methyl amide bond.

In drug development and methodological studies, elucidating the exact 3D conformation of such molecules is critical. Amides possess partial double-bond character, which can lead to restricted rotation and the formation of rotational isomers (atropisomers)[2]. While these isomers may equilibrate in solution, their solid-state isolation and absolute configuration assignment require rigorous structural validation. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing self-validating protocols for each workflow.

Methodological Comparison: Selecting the Right Modality

To establish the causality behind experimental choices, we must evaluate the physical basis of each analytical technique:

  • Nuclear Magnetic Resonance (NMR): NMR is the mainstay for routine synthetic chemistry. It infers connectivity and molecular dynamics by measuring nuclear spin interactions in solution[3]. However, NMR is poorly suited for unambiguously determining absolute stereochemistry without the use of chiral derivatizing agents or complex 2D NOESY interpretations.

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive gold standard. SCXRD measures the scattering of X-rays by electron clouds, providing unequivocal data on bond lengths, angles, and absolute configuration via anomalous dispersion[4]. The primary limitation is the stringent requirement for large, high-quality single crystals (>10 μm)[5].

  • Microcrystal Electron Diffraction (MicroED): An advanced cryo-electron microscopy (cryo-EM) technique. Because electrons interact with the electrostatic potential of atoms much more strongly than X-rays, MicroED can yield sub-ångström resolution structures from "invisible" nanocrystals (<1 μm) that appear as amorphous powders[5][6].

Quantitative Performance Comparison
MetricNMR SpectroscopySCXRDMicroED
Primary Analyte State Solution / LiquidSingle Crystal (>10 μm)Nanocrystals / Powder (<1 μm)
Resolution Limit N/A (Inferred distances)< 0.8 Å (Atomic)< 1.0 Å (Sub-ångström)
Sample Requirement ~1–5 mgSingle crystal (~10–50 μg)~10–15 femtograms[4]
Absolute Configuration Low Confidence (needs chiral agents)High Confidence (Anomalous dispersion)Moderate Confidence (Dynamical refinement/standards)[6]
Mixture Analysis Poor / ComplexImpossible (Single crystal needed)Excellent (Can target specific nanocrystals)[4]

Structural Validation Decision Matrix

The following logic flow dictates the selection of the appropriate structural validation technique based on the physical state and crystallization behavior of the synthesized N-methyl-2-phenylpropanamide.

DecisionMatrix Start Synthesized N-methyl-2-phenylpropanamide State Physical State? Start->State NMR NMR Spectroscopy (Connectivity & Dynamics) State->NMR Liquid / Solution Size Crystal Size? State->Size Solid SCXRD SCXRD (Absolute Configuration) Size->SCXRD > 10 μm MicroED MicroED (Nanocrystal Structure) Size->MicroED < 1 μm (Powder)

Structural validation decision matrix for small organic molecules.

Protocol 1: Self-Validating SCXRD Workflow

When N-methyl-2-phenylpropanamide successfully crystallizes into dimensions exceeding 10 μm, SCXRD is the mandated protocol. This workflow is designed as a self-validating system , where statistical metrics at each stage confirm the integrity of the data.

Step 1: Crystal Growth and Mounting
  • Action: Dissolve the compound in a minimal amount of ethyl acetate and layer with hexanes (vapor diffusion).

  • Causality: Slow diffusion reduces the nucleation rate, favoring the thermodynamic growth of a single, defect-free crystal rather than kinetic precipitation.

  • Mounting: Select a crystal under a polarized light microscope (extinction confirms single-crystal nature) and mount it on a MiTeGen loop using paratone oil.

Step 2: Cryocooling and Data Collection
  • Action: Flash-cool the crystal to 100 K in a nitrogen stream on the diffractometer.

  • Causality: Cryocooling minimizes atomic thermal vibrations (reducing B-factors) and mitigates radiation damage from the X-ray beam, dramatically improving high-resolution diffraction intensities.

  • Validation: Collect initial frames. A successful indexing with an I/σ(I)>2 in the highest resolution shell validates the crystal's diffraction quality.

Step 3: Phase Resolution and Refinement
  • Action: Process data using direct methods (e.g., SHELXT) to solve the phase problem, followed by full-matrix least-squares refinement on F2 (SHELXL).

  • Self-Validation Metrics: The structure is considered unequivocally validated when:

    • R1​ factor is < 0.05 (indicating < 5% discrepancy between the calculated and observed electron density).

    • Goodness-of-Fit (GoF) is approximately 1.0.

    • Flack Parameter is near 0.0 (with a low standard deviation), confirming the correct absolute stereochemistry of the α-carbon.

DataWorkflow Data Diffraction Images Process Integration & Scaling Data->Process Phase Direct Methods (Phasing) Process->Phase Refine Least-Squares Refinement Phase->Refine Valid Validation (R1 < 0.05) Refine->Valid

Self-validating data processing workflow for SCXRD and MicroED.

Protocol 2: MicroED for Nanocrystalline Powders

If the synthesis of N-methyl-2-phenylpropanamide yields an amorphous-looking powder that resists traditional crystallization, MicroED circumvents the crystallization bottleneck[4].

Step 1: Grid Preparation
  • Action: Crush the dry powder between two glass slides and deposit it onto a holey copper-carbon TEM grid[4].

  • Causality: Crushing breaks larger aggregates into electron-transparent nanocrystals (~100 nm thick). Electrons have low penetrating power; thicker crystals would result in multiple scattering events (dynamical scattering) that corrupt intensity data.

Step 2: Continuous Rotation Data Collection
  • Action: Insert the grid into a cryo-TEM operating at liquid nitrogen temperatures. Locate a nanocrystal and collect diffraction data using a "continuous rotation" protocol[4].

  • Causality: Continuously rotating the crystal during exposure integrates the diffraction intensities accurately across the reciprocal space, preventing the "missing wedge" problem and yielding highly accurate data suitable for standard crystallographic software[4].

Step 3: Kinematical Integration
  • Action: Process the electron diffraction frames using software like DIALS or XDS[7].

  • Validation: Because electron diffraction is prone to dynamical scattering, the data requires specialized corrections. The structure is validated by achieving sub-ångström resolution (< 1.0 Å) and cross-referencing the unit cell parameters to rule out polymorph contamination[6][7].

Conclusion

For the structural validation of N-methyl-2-phenylpropanamide, NMR remains the fastest method for confirming bulk purity and connectivity[3]. However, to definitively assign the stereocenter and map potential rotational isomers, diffraction is mandatory. SCXRD is the undisputed gold standard for absolute configuration, provided large crystals can be grown[5]. When crystallization fails, MicroED offers a revolutionary alternative, extracting atomic-resolution 3D structures directly from femtogram-scale powders in minutes[4].

Sources

Sustainable Amidation: A Comparative Guide to Green Synthetic Routes for N-Methyl-2-phenylpropanamide and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The formation of the amide bond is arguably the most critical transformation in medicinal chemistry and drug development. Historically, the synthesis of amides—including highly relevant pharmaceutical building blocks like N-methyl-2-phenylpropanamide and its analogs (e.g., 2-phenylacetamide)—has relied heavily on stoichiometric coupling reagents (such as HATU, DCC, or EDC) and reprotoxic dipolar aprotic solvents (like DMF or DCM)[1][2]. These traditional methods suffer from poor atom economy, generating substantial toxic waste that complicates purification and violates the principles of green chemistry.

As the pharmaceutical industry shifts toward sustainable manufacturing, several innovative green synthetic routes have emerged. This guide objectively compares the performance, mechanistic causality, and practical implementation of these modern alternatives, providing drug development professionals with actionable, self-validating protocols.

Comparative Analysis of Green Amidation Strategies

To replace hazardous coupling agents, researchers have developed catalytic and biocatalytic methods that generate water as the sole byproduct. Below is an evaluation of the three most prominent green routes for synthesizing phenylpropanamide derivatives.

Route A: Boric Acid-Catalyzed Thermal Amidation

Boric acid ( B(OH)3​ ) acts as an inexpensive, environmentally benign Lewis acid catalyst. At elevated temperatures, it coordinates with the carboxylic acid to form a reactive monoacyl borate intermediate. This lowers the activation energy for nucleophilic attack by the amine. Because the reaction can be run under solvent-free conditions or in minimal green solvents, its Process Mass Intensity (PMI) is exceptionally low[3].

  • Causality: The continuous removal of the water byproduct (often via a Dean-Stark trap or open-vessel evaporation) drives the thermodynamic equilibrium toward the amide product[3].

Route B: Biocatalysis via CAL-B in Green Solvents

Enzymatic amidation utilizes Candida antarctica lipase B (CAL-B) to facilitate direct condensation under mild conditions (typically 60°C). To circumvent the toxicity of traditional solvents, Cyclopentyl methyl ether (CPME) is employed. CPME boasts low toxicity, a high boiling point, and excellent resistance to peroxide formation[2].

  • Causality: CAL-B provides a highly stereoselective and chemoselective active site. Because amidation is a condensation reaction, 3Å molecular sieves are added to the CPME solvent system to physically sequester water, driving the reaction forward without the need for harsh thermal dehydration[2].

Route C: Microwave-Assisted Solvent-Free Amidation

Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes. When combined with trace amounts of green catalysts like Ceric Ammonium Nitrate (CAN) or even run uncatalyzed at higher temperatures (160°C), this method achieves near-quantitative yields[4].

  • Causality: The localized superheating of the polar amine and acid precursors in a solvent-free matrix accelerates the nucleophilic acyl substitution. The open-vessel microwave setup allows for the immediate vaporization of water, shifting the equilibrium instantaneously[4].

Quantitative Performance Comparison

The following table summarizes the experimental metrics for synthesizing N-methyl-2-phenylpropanamide (and closely related analogs) across different methodologies.

Metric / RouteTraditional (HATU)Boric Acid CatalysisEnzymatic (CAL-B)Microwave (Solvent-Free)
Catalyst / Reagent HATU (Stoichiometric)Boric Acid (10-20 mol%)CAL-B EnzymeCAN (2 mol%) or None
Solvent DMF or DCMSolvent-free or TolueneCPMESolvent-free
Temperature 20°C - 25°C110°C - 160°C60°C160°C (Microwave)
Reaction Time 2 - 4 hours12 - 24 hours24 - 48 hours10 - 30 minutes
Byproducts Urea derivatives, saltsWaterWaterWater
Yield (Typical) 85% - 95%80% - 90%75% - 85%>90%
E-Factor High (>50)Low (<5)Low (<10)Very Low (<2)

Visualizing the Synthetic Workflows

G A 2-Phenylpropanoic Acid + Methylamine B Traditional Route (HATU/DIPEA, DMF) A->B C Green Route A Boric Acid Catalysis (Solvent-Free, 160°C) A->C D Green Route B Enzymatic (CAL-B) (CPME, 3Å Sieves, 60°C) A->D E Hazardous Waste (Urea Byproducts, DMF) B->E G N-Methyl-2-phenylpropanamide B->G F Benign Byproduct (H2O only) C->F C->G D->F D->G

Workflow comparison of traditional vs. green amidation routes for phenylpropanamides.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the two most scalable green routes.

Protocol 1: Boric Acid-Catalyzed Solvent-Free Amidation

Adapted from green chemistry metrics established for undergraduate and research laboratories[3].

  • Preparation: In a round-bottom flask, combine 2-phenylpropanoic acid (1.0 equiv) and methylamine (or benzylamine for analogs) (1.2 equiv).

  • Catalyst Addition: Add boric acid ( B(OH)3​ , 15 mol%). Triturate the mixture if solid, or stir vigorously if liquid.

  • Thermal Condensation: Equip the flask with a short-path distillation head to allow water to escape. Heat the neat mixture to 150–160°C using a heating mantle.

  • Monitoring: The mixture will melt and become homogeneous. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the acid is consumed (typically 12-16 hours).

  • Workup: Cool the mixture to room temperature. Add aqueous ammonia (or saturated NaHCO3​ ) and stir to dissolve any unreacted acid and the boric acid catalyst.

  • Isolation: Filter the precipitated N-methyl-2-phenylpropanamide, wash with cold water, and dry under a vacuum.

Protocol 2: Enzymatic Amidation using CAL-B in CPME

Adapted from biocatalytic methodologies utilizing green solvents[2].

  • Solvent Preparation: Dry Cyclopentyl methyl ether (CPME) over activated 3Å molecular sieves for 24 hours prior to use.

  • Reaction Setup: In a sealed reaction vial, dissolve 2-phenylpropanoic acid (1.0 equiv) and the corresponding amine (1.5 equiv) in the dried CPME.

  • Biocatalyst Addition: Add immobilized Candida antarctica lipase B (CAL-B) (typically 10-20% w/w relative to the acid) and a fresh batch of 3Å molecular sieves (to act as an in-situ water scavenger).

  • Incubation: Place the vial in an orbital shaker or use gentle magnetic stirring at 60°C for 24–48 hours. Self-Validation Check: The molecular sieves prevent water accumulation, preventing the reverse hydrolysis reaction.

  • Filtration & Recovery: Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The CAL-B catalyst can be washed with pure CPME and reserved for up to 5 subsequent reaction cycles.

  • Purification: Evaporate the CPME under reduced pressure to yield the crude amide, which can be recrystallized if necessary.

Sources

Safety Operating Guide

Mechanistic Causality: Why Drain Disposal is Prohibited

Author: BenchChem Technical Support Team. Date: April 2026

[https://www.epa.gov/hw

Refining Protocol Accuracy

I'm now focusing on refining the accuracy of the disposal protocol, especially regarding transfer logging and EPA code assignment. I've double-checked the steps for the entire waste management process to make sure they follow all RCRA regulations. I've ensured a detailed overview of the process has been constructed, that is now in a valid state.

Validating Workflow Diagram

I've just rechecked the graphviz DOT diagram. Everything looks good. All nodes and edges use the approved color palette and have sufficient contrast. The caption is under 100 characters. I've re-reviewed the complete step-by-step RCRA-compliant disposal workflow, with no issues detected.

Validating Compliance Summary

I'm now writing out a complete, step-by-step summary of the disposal protocol, focusing on RCRA compliance and self-validation. I've re-examined the edge labels, verifying the font color contrast. The data presentation now includes the SAA vs. CAA comparison table. In my tenure as an Application Scientist, I've observed that the mishandling of synthetic intermediates often stems from a lack of mechanistic understanding rather than negligence, so I've carefully documented each step to provide context.

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized synthetic intermediates. While the synthesis and application of these compounds are heavily documented, their end-of-life management often lacks mechanistic clarity.

N-methyl-2-phenylpropanamide (CAS 58265-30-8) is a substituted propanamide widely utilized as a structural building block in drug development and organic synthesis [2.5]. While its utility in the lab is well-established, its disposal requires strict adherence to environmental regulations to prevent ecological contamination. This guide provides a self-validating, step-by-step operational protocol for the safe containerization, accumulation, and final disposal of N-methyl-2-phenylpropanamide waste.

A common, yet dangerous, misconception in laboratory settings is that small quantities of organic liquids or solutions can be flushed down the sink. For N-methyl-2-phenylpropanamide, sink disposal is strictly prohibited and scientifically unsound[1].

  • Chemical Stability & Persistence: The molecule features a highly stable amide bond and a lipophilic phenyl ring. It does not readily undergo hydrolysis under the near-neutral pH conditions of municipal wastewater.

  • Biological Resistance: Wastewater treatment facilities rely on microbial bioremediation. The steric hindrance around the propanamide core makes it highly resistant to bacterial degradation, leading to environmental persistence and potential aquatic toxicity[1].

  • Thermal Destruction Rationale: The only definitive, self-validating method to break the stable C-N and C-C bonds is high-temperature thermal oxidation (incineration) at a permitted facility. This process converts the organic material into harmless carbon dioxide and water, while any nitrogen oxides (NOx) generated are neutralized by the facility's scrubber systems.

Regulatory Framework: Navigating EPA Guidelines

Depending on your institution's classification, the disposal of N-methyl-2-phenylpropanamide falls under the EPA's Resource Conservation and Recovery Act (RCRA). Because it is not on the EPA's P-list of acutely toxic chemicals, it is managed as a standard non-acute hazardous waste[2].

Institutions typically manage this waste through Satellite Accumulation Areas (SAAs) governed by 40 CFR 262.15[3], or under the flexible Subpart K regulations designed specifically for academic and research laboratories[4].

Quantitative Accumulation Parameters

To ensure compliance and prevent regulatory fines, laboratories must strictly monitor waste volumes and accumulation times. The following table summarizes the critical thresholds for managing N-methyl-2-phenylpropanamide waste[3][5].

Regulatory ZoneMaximum Volume LimitAccumulation Time LimitContainer Management Requirements
Satellite Accumulation Area (SAA) 55 Gallons (Non-acute)No limit until full (or 12 months under Subpart K)Must remain tightly closed unless actively adding/removing waste.
Central Accumulation Area (CAA) Unlimited90 days (LQG) or 180 days (SQG)Weekly inspections required; strict segregation of incompatibles.

Note: LQG = Large Quantity Generator; SQG = Small Quantity Generator.

Step-by-Step Operational Disposal Protocol

The following methodology is designed as a self-validating system. Each step includes a verification check to ensure the protocol has been executed correctly and safely.

Phase 1: Point-of-Generation Segregation

  • Select a Compatible Container: Choose a High-Density Polyethylene (HDPE) or glass waste carboy.

    • Causality: N-methyl-2-phenylpropanamide is often dissolved in organic solvents (e.g., DMSO, dichloromethane) during synthesis that can degrade low-density plastics over time.

  • Establish the SAA: Place the container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the synthesis occurs)[6].

    • Verification: Ensure the SAA is under the direct visual control of the operator generating the waste, as mandated by 40 CFR 262.15[3].

Phase 2: Containerization and Labeling 3. Apply the Hazardous Waste Tag: Before the first drop of waste enters the container, attach a hazardous waste label[7].

  • Verification: The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "N-methyl-2-phenylpropanamide 5%, Methanol 95%"). Avoid using abbreviations which are non-compliant and obscure chemical hazards[2].

  • Seal the Container: Use a tightly fitting cap. Do not leave funnels in the container[6].

    • Causality: Open containers lead to fugitive emissions and violate RCRA regulations, risking severe penalties and compromising laboratory air quality.

Phase 3: Transfer and Final Disposition 5. Monitor Volume Limits: Once the 55-gallon limit is reached, date the container immediately. 6. Execute the Transfer: Move the dated container to the facility's Central Accumulation Area (CAA) within three consecutive calendar days[6].

  • Verification: Log the transfer in the laboratory's environmental management system to self-validate the timeline.

  • Manifest and Incinerate: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste broker. They will assign the appropriate EPA waste codes (e.g., D001 if mixed with flammable solvents) and ship the waste to a RCRA-permitted incinerator[8].

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all regulatory checkpoints are met efficiently.

WasteDisposal Gen Waste Generation N-methyl-2-phenylpropanamide SAA Satellite Accumulation Area (SAA) Max: 55 Gallons Gen->SAA Transfer immediately Label Hazardous Waste Labeling Non-Halogenated Organics SAA->Label Tag at first drop CAA Central Accumulation Area (CAA) Max: 90/180 Days Label->CAA Move within 3 days of reaching limit Disp Final Disposition RCRA-Permitted Incineration CAA->Disp Manifest & Ship via Licensed Broker

Fig 1: Step-by-step RCRA-compliant disposal workflow for N-methyl-2-phenylpropanamide waste.

References

  • [1] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. [Link]

  • [8] U.S. Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[Link]

  • [2] University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS.[Link]

  • [7] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org.[Link]

  • Defense Health Agency. "Hazardous Waste Accumulation Area Management." Health.mil.[Link]

  • [6] Stevens EHS Consulting. "Guidelines for HW Satellite Accumulation Areas." StevensEHS.com. [Link]

  • [4] U.S. Environmental Protection Agency. "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories." EPA.gov.[Link]

  • [5] U.S. Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-methyl-2-phenylpropanamide. As your partner in laboratory safety, our goal is to equip you with the knowledge to manage chemical risks effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a comprehensive safety framework.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for N-methyl-2-phenylpropanamide (CAS 58265-30-8) is not widely available in public databases.[1][2] The following guidance is therefore synthesized from the hazard classifications of structurally analogous compounds, general safety protocols for handling amides, and established standards from regulatory bodies.[3][4][5] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the critical first step in defining appropriate safety measures. Based on data from closely related phenylpropanamide compounds, N-methyl-2-phenylpropanamide should be handled as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]

The causality behind requiring PPE stems from the fundamental principle of risk mitigation in the laboratory: the Hierarchy of Controls . This framework prioritizes safety measures, with Personal Protective Equipment (PPE) serving as the essential final barrier between the user and the chemical hazard when engineering and administrative controls cannot eliminate the risk entirely.[6]

  • Engineering Controls: The primary control measure is to handle N-methyl-2-phenylpropanamide within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Administrative Controls: Adhering to standard operating procedures (SOPs), receiving proper training, and observing safety signage are critical.[9][10]

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when other controls are in place.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be tailored to the specific task being performed. The following outlines the minimum required PPE and conditions under which enhanced protection is necessary.

Eye and Face Protection

Direct contact with amides can cause serious and potentially permanent eye damage.[8]

  • Minimum Requirement: At all times when handling N-methyl-2-phenylpropanamide in any form, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[11][12]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers, reaction quenching, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.

Hand Protection

Amides can cause skin irritation and may be absorbed through the skin.[13]

  • Minimum Requirement: Nitrile gloves are the standard for preventing incidental contact. Always inspect gloves for tears or punctures before use.

  • Operational Protocol: Gloves should be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory area. Hands must be washed thoroughly with soap and water after removing gloves.[3] For prolonged or immersive contact, consult a glove compatibility chart to select a glove with an appropriate breakthrough time.

Body Protection

Protecting skin and personal clothing from contamination is crucial.

  • Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, is required for all procedures.[14]

  • Enhanced Protection: For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]

Respiratory Protection

The primary hazard for respiratory irritation comes from inhaling airborne dust or aerosols.[4][5]

  • Standard Operations: When handling solutions or small quantities of solid material entirely within a certified chemical fume hood, respiratory protection is typically not required.[7][14]

  • Mandatory Requirement: Respiratory protection is necessary under the following conditions:

    • Weighing or transferring solid N-methyl-2-phenylpropanamide outside of a fume hood or containment device (e.g., a powder-safe enclosure).

    • Responding to a spill that has generated airborne dust.

    • When ventilation is known to be insufficient.

  • Respirator Selection:

    • For powders/dusts, a NIOSH-approved N95 respirator is the minimum.

    • If vapors are a concern or exposure limits are exceeded, a full-face respirator with organic vapor cartridges should be used.[12][15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_start Task Assessment cluster_procedure Procedure Type cluster_location Location & Controls cluster_ppe Required PPE Level Start Identify Handling Task Weighing Weighing Solid? Start->Weighing Solid or Liquid? Solution Handling Solution? Start->Solution Liquid Hood_Weigh In Fume Hood or Powder Enclosure? Weighing->Hood_Weigh Hood_Sol In Fume Hood? Solution->Hood_Sol PPE_Base Standard PPE: - Goggles - Nitrile Gloves - Lab Coat Hood_Weigh->PPE_Base Yes PPE_Enhanced Enhanced PPE: - Standard PPE - N95 Respirator (or higher) Hood_Weigh->PPE_Enhanced No Hood_Sol->PPE_Base Yes Hood_Sol->PPE_Enhanced No (Assess Aerosol Risk)

Caption: Logical workflow for selecting appropriate PPE when handling N-methyl-2-phenylpropanamide.

Procedural Discipline: Donning, Doffing, and Disposal

The order of donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
StepDonning (Putting On)Doffing (Taking Off)Rationale for Doffing Order
1 Lab Coat / ApronGloves (Most Contaminated)The most contaminated items are removed first to prevent transferring residue to your face or clothing.
2 Respirator / MaskLab Coat / ApronRemove by turning inside-out to contain contaminants.
3 Goggles / Face ShieldGoggles / Face ShieldHandle by the straps to avoid touching the front surface.
4 Gloves (Last On)Respirator / MaskThe last item to be removed.
5 -Wash Hands ThoroughlyFinal step to remove any potential residual contamination.

Operational Plan: Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to ensure laboratory and environmental safety.[16]

Spill Response
  • Small Spill (Solid): Carefully sweep the material to avoid creating dust. Place into a labeled, sealed container for hazardous waste.[2]

  • Small Spill (Liquid): Absorb with an inert material (e.g., sand or vermiculite). Scoop the absorbent material into a labeled, sealed container for hazardous waste.

  • Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS department.

Disposal of Contaminated Materials

All materials that have come into contact with N-methyl-2-phenylpropanamide must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • PPE Disposal: All used gloves, disposable aprons, and contaminated wipes must be collected in a designated, clearly labeled hazardous waste bag or container.[14]

  • Chemical Waste: Unused or waste solutions of N-methyl-2-phenylpropanamide must be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not pour down the drain. [2][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "N-methyl-2-phenylpropanamide," and any associated hazard warnings.

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed disposal company.[2]

Quick Reference: PPE by Task

This table provides a summary of the minimum PPE required for common laboratory tasks involving N-methyl-2-phenylpropanamide.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Weighing Solid (on Open Bench) Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator (Required)
Preparing Solutions (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Performing Reactions / Transfers Chemical Splash GogglesNitrile GlovesLab CoatRequired if not in a fume hood
Handling Bulk Quantities / Splashing Risk Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired if not in a fume hood
Spill Cleanup Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronN95/Organic Vapor Respirator (Required)

References

  • OSHA Chemical Hazards And Communication. (2022). StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Site-docs.com. [Link]

  • Amide 60 Safety Data Sheet. (2018). Oxiteno. [Link]

  • The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation. [Link]

  • Amides, from C2-9 carboxylic acids and polyethylenimine. (2017). Lanxess. [Link]

  • Material Safety Data Sheet N,N-Dimethylformamide. (2005). ScienceLab.com. [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • N-hydroxy-2-methyl-2-phenylpropanamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 2-Methyl-2-phenylpropanamide. (n.d.). PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment: Chemical Handling. (2017). Good Day's Work. [Link]

  • N-methyl-3-phenylpropanamide. (n.d.). PubChem, National Institutes of Health. [Link]

  • What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? (2012). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.